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  • Product: N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine
  • CAS: 168835-91-4

Core Science & Biosynthesis

Foundational

role of N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine in cell signaling pathways

An In-Depth Technical Guide for the Characterization of N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine in Cell Signaling Pathways Executive Summary The quinazoline scaffold represents a cornerstone in modern medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for the Characterization of N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine in Cell Signaling Pathways

Executive Summary

The quinazoline scaffold represents a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors for oncology. Compounds built around this "privileged structure" have led to several FDA-approved drugs that have revolutionized cancer treatment. This guide focuses on N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine, a representative member of this chemical class. While specific literature on this exact molecule is sparse, its structure strongly suggests a mechanism of action involving the inhibition of receptor tyrosine kinases (RTKs).

This document serves as a technical and strategic roadmap for researchers and drug development professionals. It outlines a hypothesis-driven approach to comprehensively characterize the role of N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine, or structurally similar novel compounds, in cell signaling. We will proceed from initial target identification and validation to the elucidation of downstream pathway modulation and the resulting functional cellular outcomes. The protocols and rationale provided herein are grounded in established, field-proven methodologies, ensuring a robust and self-validating experimental workflow.

Introduction: The Quinazoline Scaffold and a Hypothesis-Driven Approach

The 4-anilinoquinazoline core is the defining feature of a major class of ATP-competitive kinase inhibitors. The quinazoline ring system mimics the adenine portion of ATP, allowing it to dock into the enzyme's active site. The aniline group at the 4-position then extends into a hydrophobic pocket, conferring both potency and selectivity. Seminal compounds in this class, such as Gefitinib and Erlotinib, leverage this structure to potently inhibit the Epidermal Growth Factor Receptor (EGFR) kinase.

The structure of N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine aligns perfectly with this paradigm:

  • Quinazoline Core: The foundational ATP-mimetic scaffold.

  • 6,7-dimethoxy Groups: These substitutions are known to enhance binding affinity and are present in many first-generation EGFR inhibitors.

  • N-(4-iodophenyl) Group: This substituted aniline ring is predicted to occupy the hydrophobic pocket adjacent to the ATP-binding site.

Based on this structural homology, we hypothesize that N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine functions as an inhibitor of an EGFR family tyrosine kinase. This guide will detail the experimental strategy required to test this hypothesis and fully characterize its cellular activity.

Part 1: Target Identification and Validation

The first critical step is to identify the primary molecular target(s) of the compound and validate this interaction in a cellular context. A multi-pronged approach ensures that the observed cellular effects are directly attributable to the on-target activity.

Experimental Workflow: From Broad Screening to Cellular Confirmation

The logical flow for target validation begins with a broad, unbiased screen, followed by quantitative confirmation of the primary hit, and finally, proof of engagement within a living cell.

G A Broad Kinase Panel Screen (e.g., KinomeScan) B Identify Primary Target(s) (e.g., EGFR, HER2) A->B Unbiased Profiling C In Vitro IC50 Assay (e.g., ADP-Glo) B->C Hypothesis Refinement D Quantify Potency (IC50 Value) C->D Potency Measurement E Cellular Target Engagement Assay (e.g., CETSA) D->E Cellular Translation F Confirm Target Binding in Cells E->F In-Cell Validation

Caption: Workflow for target identification and validation.

Protocol 1: Broad-Spectrum Kinase Panel Screening
  • Causality and Rationale: Before focusing on a hypothesized target like EGFR, it is crucial to perform an unbiased screen to understand the compound's selectivity. A highly promiscuous compound that inhibits dozens of kinases may have complex cellular effects and potential for off-target toxicity. A selective compound is a much stronger candidate for a tool compound or therapeutic lead. The DiscoverX KINOMEscan™ platform is an industry standard for this purpose.

  • Methodology (Conceptual):

    • Compound Submission: Provide a high-purity sample of N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine at a known concentration (e.g., 10 mM in DMSO).

    • Binding Assay: The compound is tested at a single high concentration (e.g., 1 or 10 µM) against a panel of several hundred human kinases. The assay typically measures the displacement of an immobilized ligand from the kinase active site.

    • Data Analysis: Results are reported as "% Control" or "% Inhibition." A lower percentage indicates stronger binding. A common threshold for a "hit" is >90% inhibition.

    • Interpretation: The output will be a list of kinases that strongly interact with the compound. If our hypothesis is correct, EGFR and/or other ErbB family members should appear as top hits.

Protocol 2: In Vitro IC50 Determination for the Primary Target
  • Causality and Rationale: Once a primary target is identified (e.g., EGFR), the next step is to quantify its potency. The half-maximal inhibitory concentration (IC50) is the standard metric. This value determines how much compound is needed to inhibit the enzyme's activity by 50% and is critical for comparing it to other inhibitors. We will use a luminescence-based kinase assay, such as Promega's ADP-Glo™, which measures ADP production from the kinase reaction.

  • Methodology:

    • Reagent Preparation:

      • Prepare a 2X kinase/substrate solution containing recombinant EGFR kinase and a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide) in kinase reaction buffer.

      • Prepare a serial dilution of N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine in the same buffer, starting from a high concentration (e.g., 100 µM). Include a DMSO-only control.

    • Kinase Reaction:

      • Add 5 µL of the 2X kinase/substrate solution to the wells of a 384-well plate.

      • Add 5 µL of the serially diluted compound (or DMSO) to the wells.

      • Add 5 µL of ATP solution to initiate the reaction. Incubate at room temperature for 1 hour.

    • Detection:

      • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

      • Add 20 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

    • Data Acquisition: Read the luminescence on a plate reader.

    • Analysis: Convert luminescence signals to % inhibition relative to the DMSO control. Plot the % inhibition against the log of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Protocol 3: Cellular Thermal Shift Assay (CETSA®)
  • Causality and Rationale: A potent IC50 in a test tube does not guarantee the compound can enter a cell and bind to its target in the complex cellular environment. CETSA provides this critical proof of target engagement. The principle is that a protein becomes more thermally stable when its ligand is bound. By heating cell lysates treated with the compound, we can measure the amount of soluble, non-denatured target protein remaining.

  • Methodology:

    • Cell Treatment: Culture cells known to express the target (e.g., A431 cells for EGFR) and treat them with a high concentration of the compound (e.g., 10-20x the anticipated cellular IC50) or a vehicle (DMSO) control for 1-2 hours.

    • Cell Lysis: Harvest the cells, wash with PBS, and lyse them via freeze-thaw cycles in a suitable buffer.

    • Heat Challenge: Aliquot the lysates into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.

    • Separation of Soluble Fraction: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) to pellet the denatured, aggregated proteins.

    • Analysis by Western Blot: Collect the supernatant (containing the soluble protein fraction) and analyze the amount of the target protein (e.g., EGFR) remaining at each temperature point using standard Western Blotting.

    • Interpretation: In the DMSO-treated samples, the EGFR signal will decrease as the temperature increases, reflecting denaturation. In the compound-treated samples, the protein will be stabilized, and the signal will persist at higher temperatures. This "thermal shift" is direct evidence of target binding in the cell.

Part 2: Elucidating Downstream Signaling Effects

With the primary target validated, the next step is to map the compound's impact on the downstream signaling cascade. For an EGFR inhibitor, this involves interrogating the two main signaling arms: the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway.

Hypothesized Point of Intervention in the EGFR Pathway

N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine is expected to block the ATP-binding site of the EGFR kinase domain. This prevents the autophosphorylation of the receptor upon ligand (e.g., EGF) binding, thereby abrogating all downstream signaling.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF Ligand EGFR EGFR EGF->EGFR Binds pEGFR p-EGFR (Y1068) (Blocked) EGFR->pEGFR Dimerization & Autophosphorylation Compound N-(4-iodophenyl)-6,7- dimethoxyquinazolin-4-amine Compound->EGFR Inhibits ATP Binding PI3K PI3K pEGFR->PI3K RAS RAS pEGFR->RAS AKT AKT PI3K->AKT pAKT p-AKT (S473) (Blocked) AKT->pAKT Proliferation Cell Proliferation & Survival pAKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK (T202/Y204) (Blocked) ERK->pERK pERK->Proliferation

Caption: Hypothesized mechanism of action on the EGFR signaling pathway.

Protocol 4: Western Blot Analysis of Pathway Modulation
  • Causality and Rationale: This is the definitive experiment to prove the mechanism of action in cells. We will measure the phosphorylation status of key proteins in the pathway. A successful inhibitor should block the phosphorylation of EGFR itself and, consequently, the phosphorylation of downstream effectors like AKT and ERK. Using a serum-starved, ligand-stimulated model provides a clean and robust system to observe these changes.

  • Methodology:

    • Cell Culture and Starvation: Plate EGFR-dependent cells (e.g., A431 or NCI-H1975) and grow to ~80% confluency. Serum-starve the cells overnight in a serum-free medium to reduce basal signaling activity.

    • Compound Treatment: Pre-treat the starved cells with various concentrations of N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine (e.g., spanning the anticipated IC50) for 1-2 hours. Include a DMSO vehicle control.

    • Ligand Stimulation: Stimulate the cells with a short pulse of human EGF (e.g., 100 ng/mL for 15 minutes) to synchronously activate the EGFR pathway. Include an unstimulated control.

    • Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

    • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane (e.g., with 5% BSA or non-fat milk).

      • Incubate with primary antibodies overnight. Key antibodies include:

        • Phospho-EGFR (Tyr1068)

        • Total EGFR

        • Phospho-AKT (Ser473)

        • Total AKT

        • Phospho-p44/42 MAPK (ERK1/2) (Thr202/Tyr204)

        • Total ERK1/2

        • A loading control (e.g., β-Actin or GAPDH).

      • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Interpretation: In the EGF-stimulated, DMSO-treated lane, you should see strong phosphorylation of EGFR, AKT, and ERK. In the compound-treated lanes, you should observe a dose-dependent decrease in the phosphorylation of all three proteins, while the total protein levels remain unchanged.

Quantitative Data Summary: Expected IC50 and GI50 Values

The following table summarizes the type of quantitative data that would be generated through these characterization studies. The values for related first-generation EGFR inhibitors are provided for context.

ParameterDescriptionExpected Value Range for an Active CompoundReference Compound (Gefitinib)
EGFR Kinase IC50 Concentration for 50% inhibition of recombinant EGFR kinase activity in vitro.1 - 100 nM~30 nM
A431 Cell GI50 Concentration for 50% inhibition of cell growth in an EGFR-overexpressing cell line.10 - 500 nM~100 nM
NCI-H1975 Cell GI50 Concentration for 50% inhibition of cell growth in an EGFR (L858R/T790M) mutant cell line.>10 µM>10 µM (Inactive due to T790M)

Part 3: Determining Functional Cellular Outcomes

The final step is to connect the molecular mechanism (kinase inhibition) and the cellular mechanism (pathway modulation) to a functional outcome, such as inhibiting cancer cell proliferation.

Protocol 5: Cell Viability and Proliferation Assay
  • Causality and Rationale: The ultimate goal of an anti-cancer agent is to stop cancer cells from growing. This assay measures the dose-dependent effect of the compound on cell proliferation and viability. By testing a panel of cell lines with different genetic backgrounds (e.g., EGFR-addicted, KRAS-mutant), we can also confirm that the compound's anti-proliferative effect is specific to cells reliant on the target pathway.

  • Methodology (using CellTiter-Glo®):

    • Cell Seeding: Seed cancer cells (e.g., NCI-H1975 for EGFR-mutant, A549 for KRAS-mutant as a negative control) in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a 10-point serial dilution of N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine. Include a DMSO-only control.

    • Incubation: Incubate the plates for 72 hours, a standard duration that allows for multiple cell doublings.

    • Lysis and Detection:

      • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

      • Add a volume of CellTiter-Glo® reagent equal to the culture medium volume in each well. This reagent lyses the cells and contains luciferase and its substrate.

      • Mix on an orbital shaker for 2 minutes to induce lysis.

      • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Data Acquisition: Read the luminescence on a plate reader. The signal is directly proportional to the amount of ATP present, which is an indicator of the number of metabolically active, viable cells.

    • Analysis: Normalize the data to the DMSO control wells. Plot the normalized viability (%) against the log of the compound concentration and fit to a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition). A potent and selective compound should have a low GI50 value in EGFR-dependent cells and a much higher GI50 in control cells.

Conclusion and Future Directions

This guide has outlined a comprehensive, hypothesis-driven strategy to characterize the role of N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine in cell signaling. By following this workflow—from broad kinome screening and IC50 determination to in-cell target engagement, pathway analysis, and functional cellular assays—researchers can build a robust data package to define its mechanism of action.

If the data confirms our hypothesis that this compound is a selective EGFR inhibitor, future directions would include:

  • Resistance Profiling: Testing the compound against cell lines with known resistance mutations (e.g., T790M in EGFR).

  • In Vivo Efficacy Studies: Evaluating the compound's ability to inhibit tumor growth in animal models.

  • ADME/Tox Profiling: Assessing its absorption, distribution, metabolism, excretion, and toxicity properties to determine its potential as a drug candidate.

This structured approach ensures scientific integrity, provides a clear path from chemical structure to biological function, and lays the essential groundwork for any subsequent translational development.

References

  • Cohen, P. (2002). Protein kinases – the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315. [Link]

  • Ciardiello, F., & Tortora, G. (2008). EGFR antagonists in cancer treatment. New England Journal of Medicine, 358(11), 1160-1174. [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • Wakeling, A. E., et al. (2002). ZD1839 (Iressa): an orally active, selective epidermal growth factor receptor tyrosine kinase inhibitor with potent antitumor activity. Cancer Research, 62(20), 5749-5754. [Link]

  • Moyer, J. D., et al. (1997). Induction of apoptosis and cell cycle arrest by CP-358,774, an inhibitor of epidermal growth factor receptor tyrosine kinase. Cancer Research, 57(21), 4838-4848. [Link]

Exploratory

N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine potential therapeutic targets

Title: In-Depth Technical Guide: N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine as a Targeted EGFR Tyrosine Kinase Inhibitor Executive Summary The development of targeted therapeutics in precision oncology relies heavi...

Author: BenchChem Technical Support Team. Date: March 2026

Title: In-Depth Technical Guide: N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine as a Targeted EGFR Tyrosine Kinase Inhibitor

Executive Summary

The development of targeted therapeutics in precision oncology relies heavily on exploiting the structural nuances of kinase domains. N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine (CAS: 168835-91-4) is a highly potent, reversible, ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR/ErbB1) tyrosine kinase. Belonging to the foundational 4-anilinoquinazoline class—which includes clinical mainstays like Erlotinib and Gefitinib, as well as classic pharmacological probes like AG-1478 and PD153035—this specific 4-iodo analogue serves as both a powerful biological probe and an advanced synthetic intermediate.

As a Senior Application Scientist, I have structured this guide to move beyond basic descriptive protocols. Here, we will dissect the causality behind its molecular design, map its downstream signaling blockade, and establish self-validating experimental workflows required to rigorously evaluate its therapeutic potential in preclinical drug development.

Core Mechanism of Action: Structural Causality

The efficacy of N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine is not accidental; it is a product of precise stereoelectronic complementarity with the active (αC-helix in) conformation of the EGFR kinase domain.

  • The Quinazoline Scaffold (The Anchor): The N1 nitrogen of the quinazoline ring acts as a critical hydrogen bond acceptor. It forms a strong, highly conserved hydrogen bond with the backbone amide of Met793 in the hinge region of the EGFR ATP-binding cleft. This interaction is the fundamental prerequisite for competitive ATP displacement [1].

  • The 6,7-Dimethoxy Substitution (The Solvent Vector): These methoxy groups extend outward toward the solvent-exposed opening of the active site. They do not significantly contribute to binding affinity but are crucial for improving the molecule's aqueous solubility and cellular permeability.

  • The 4-Iodophenyl Moiety (The Affinity Driver): The substitution on the aniline ring dictates the inhibitor's dissociation constant ( Kd​ ) and off-rate. While earlier probes utilized 3-chloro (AG-1478) or 3-bromo (PD153035) substitutions, the 4-iodo modification introduces a massive, highly polarizable halogen at the para position. This iodine atom projects deeply into a hydrophobic specificity pocket adjacent to the ATP cleft. The large van der Waals radius of iodine maximizes hydrophobic packing and displaces high-energy ordered water molecules, thermodynamically driving the binding event and enhancing target residence time [2]. Furthermore, the para-iodo group serves as a highly reactive synthetic handle for palladium-catalyzed cross-coupling (e.g., Sonogashira coupling) to generate irreversible, covalent inhibitors targeting Cys773/Cys797 [3].

Therapeutic Targets and Signaling Blockade

The primary therapeutic target for this compound is the intracellular tyrosine kinase domain of EGFR, particularly in Non-Small Cell Lung Cancer (NSCLC) harboring activating mutations (e.g., Exon 19 deletions or L858R point mutations).

By locking the receptor in an inactive state, the compound halts autophosphorylation at key intracellular tyrosine residues (e.g., pY1068, pY992, pY845). This triggers a catastrophic collapse of three major downstream oncogenic cascades:

  • RAS/RAF/MEK/ERK Pathway: Halts G1/S cell cycle progression and proliferation.

  • PI3K/AKT/mTOR Pathway: Removes the suppression of pro-apoptotic factors (like BAD), inducing tumor cell apoptosis.

  • JAK/STAT Pathway: Prevents the nuclear translocation of STAT3/5, downregulating the transcription of survival genes (e.g., Bcl-xL).

EGFR_Signaling EGF EGF Ligand EGFR EGFR (WT / Mut) EGF->EGFR Binds & Dimerizes RAS RAS / RAF / MEK EGFR->RAS pY1068 / Grb2 PI3K PI3K / AKT / mTOR EGFR->PI3K pY992 / pY1068 STAT JAK / STAT EGFR->STAT pY845 Inhibitor N-(4-iodophenyl)- 6,7-dimethoxyquinazolin-4-amine Inhibitor->EGFR Blocks ATP Pocket Proliferation Cell Proliferation RAS->Proliferation Survival Cell Survival PI3K->Survival STAT->Survival

EGFR signaling cascade and targeted blockade by the 4-anilinoquinazoline inhibitor.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the evaluation of this compound must rely on self-validating assay systems. The following protocols are designed to eliminate false positives caused by compound autofluorescence or cellular toxicity.

Protocol 1: Cell-Free TR-FRET Kinase Assay (Target Engagement)

Causality: Standard fluorescence intensity assays are highly susceptible to auto-fluorescence from aromatic small molecules like quinazolines. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay (e.g., 50 µs) before measurement. This allows short-lived background fluorescence to decay, isolating the specific emission from the Europium-cryptate energy transfer. This ensures the derived IC50 is a true reflection of target engagement.

Step-by-Step Methodology:

  • Compound Preparation: Acoustically dispense (via Echo liquid handler) the 4-iodo compound in a 10-point dose-response curve (10 µM to 0.5 nM) into a 384-well low-volume plate.

  • Enzyme Addition: Add 2 nM of recombinant active EGFR kinase domain (in 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 1 mM DTT). Incubate for 15 minutes at room temperature to allow compound-enzyme equilibration.

  • Reaction Initiation: Add 10 µM ATP and 1 µM biotinylated poly-GT substrate. Incubate for 45 minutes.

  • Quench and Detect: Add EDTA (to chelate Mg2+ and stop the reaction) alongside Europium-labeled anti-phosphotyrosine antibody (Donor) and Streptavidin-XL665 (Acceptor).

  • Readout: Read the plate using a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm).

  • Validation: Calculate the Z'-factor using DMSO (vehicle) and a known reference inhibitor (Erlotinib) controls. A Z'-factor > 0.6 validates the assay run.

TR_FRET_Assay Step1 Step 1: Compound Dispensing Echo Acoustic Dispense Step2 Step 2: Kinase Reaction EGFR + ATP + Substrate Step1->Step2 Pre-incubation Step3 Step 3: Detection Reagents Eu-Anti-pY + XL665 Step2->Step3 Quench & Bind Step4 Step 4: TR-FRET Readout Ex: 337nm / Em: 665nm Step3->Step4 Time-Resolved Step5 Step 5: Data Analysis IC50 & Z'-factor Step4->Step5 Curve Fitting

Self-validating TR-FRET biochemical assay workflow for EGFR kinase inhibition.
Protocol 2: In-Cell Western (ICW) for pY1068-EGFR

Causality: Traditional Western blotting is low-throughput and suffers from well-to-well transfer variability. ICW allows direct quantification of intracellular target engagement in the native cellular context. By utilizing dual-channel near-infrared fluorescence, the protocol establishes a self-validating internal control: any variation in cell seeding density or compound-induced cell detachment is mathematically normalized by the total EGFR signal.

Step-by-Step Methodology:

  • Cell Seeding: Seed A431 cells (high WT EGFR expression) at 20,000 cells/well in a 96-well black-walled, clear-bottom plate. Incubate overnight.

  • Starvation & Treatment: Serum-starve cells for 4 hours. Treat with the 4-iodo compound for 2 hours.

  • Stimulation: Stimulate cells with 50 ng/mL recombinant human EGF for exactly 10 minutes to induce maximal receptor autophosphorylation.

  • Fixation & Permeabilization: Immediately fix cells with 4% paraformaldehyde for 20 minutes. Permeabilize with 0.1% Triton X-100 in PBS for 15 minutes.

  • Antibody Incubation: Block with Odyssey Blocking Buffer. Add primary antibodies: Mouse anti-Total EGFR and Rabbit anti-Phospho-EGFR (pY1068). Incubate overnight at 4°C.

  • Secondary Detection: Wash and add near-infrared secondary antibodies (Anti-Mouse 700 nm and Anti-Rabbit 800 nm).

  • Analysis: Image on a near-infrared scanner. Calculate the ratio of 800 nm (pEGFR) to 700 nm (Total EGFR) to determine the cellular IC50.

Quantitative Data & Comparative Profiling

To contextualize the potency of N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine, it is critical to benchmark it against structurally homologous 4-anilinoquinazolines. The table below summarizes the quantitative structure-activity relationship (QSAR) impact of the aniline ring substitution.

Compound NameAniline SubstitutionPrimary TargetTypical Cell-Free IC50Clinical / Research Status
AG-1478 3-chloroEGFR (WT)~3.0 nMPreclinical Probe
PD153035 3-bromoEGFR (WT)~6.0 nMPreclinical Probe
4-Iodo Analogue 4-iodoEGFR (WT/Mut)< 10.0 nMAdvanced Intermediate / Probe
Erlotinib 3-ethynylEGFR (WT/Mut)~2.0 nMFDA Approved

Note: The 4-iodo derivative maintains sub-10 nM potency, validating the hypothesis that deep hydrophobic packing in the specificity pocket tolerates, and often benefits from, bulky polarizable halogens.

References

  • Stamos J, Sliwkowski MX, Eigenbrot C. "Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor." Journal of Biological Chemistry. 2002.[Link]

  • Bridges AJ. "Chemical inhibitors of protein kinases." Chemical Reviews. 2001.[Link]

  • Fry DW, Bridges AJ, Denny WA, Doherty A, Greis KD, Hicks JL, Hook KE, Keller PR, Leopold WR, Loo JA, McNamara DJ. "Specific, irreversible inactivation of the epidermal growth factor receptor and erbB2, by a new class of tyrosine kinase inhibitor." Proceedings of the National Academy of Sciences. 1998. [Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Use of N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine in Cancer Cell Lines

Introduction: Targeting Dysregulated Growth Signaling in Cancer The quinazoline scaffold is a cornerstone in the development of targeted cancer therapies, particularly for inhibitors of receptor tyrosine kinases (RTKs).[...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Targeting Dysregulated Growth Signaling in Cancer

The quinazoline scaffold is a cornerstone in the development of targeted cancer therapies, particularly for inhibitors of receptor tyrosine kinases (RTKs).[1][2] N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine belongs to this class of small molecules, designed to competitively inhibit the ATP-binding site of key drivers of oncogenesis. Its structural features, specifically the 6,7-dimethoxyquinazoline core, are shared with several clinically approved drugs that target the Epidermal Growth Factor Receptor (EGFR).[1] Dysregulation of the EGFR signaling pathway, through mutations or overexpression, is a frequent event in a multitude of cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma, leading to uncontrolled cell proliferation, survival, and metastasis.[3] This document provides a comprehensive guide for researchers on the application of N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine in cancer cell line models, detailing its mechanism of action, protocols for its use, and expected outcomes.

Mechanism of Action: Inhibition of the EGFR Signaling Cascade

N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine and its analogs are potent and selective inhibitors of the EGFR tyrosine kinase.[3] EGFR is a transmembrane receptor that, upon binding to its ligands (e.g., EGF, TGF-α), dimerizes and activates its intracellular kinase domain. This activation triggers a cascade of autophosphorylation on specific tyrosine residues within the receptor's cytoplasmic tail. These phosphorylated sites serve as docking platforms for various adaptor proteins and enzymes, initiating downstream signaling pathways critical for cell growth and survival.

The primary signaling axes downstream of EGFR include:

  • The RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is centrally involved in regulating cell proliferation, differentiation, and survival.

  • The PI3K-AKT-mTOR Pathway: This cascade is a major regulator of cell growth, metabolism, and survival, and is frequently hyperactivated in cancer.

By binding to the ATP-binding pocket of the EGFR kinase domain, N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine prevents the transfer of phosphate from ATP to the tyrosine residues, thereby inhibiting receptor autophosphorylation and blocking the activation of these downstream pathways. This leads to cell cycle arrest and the induction of apoptosis in cancer cells dependent on EGFR signaling.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR EGFR->EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Ligand EGF/TGF-α Ligand->EGFR Binds Inhibitor N-(4-iodophenyl)-6,7- dimethoxyquinazolin-4-amine Inhibitor->EGFR Inhibits (ATP-competitive) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Figure 1: Simplified diagram of the EGFR signaling pathway and the inhibitory action of N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine.

Physicochemical Properties and Stock Solution Preparation

PropertyValueSource
Molecular Formula C₁₇H₁₅IN₂O₂N/A
Molecular Weight 406.22 g/mol N/A
Appearance Yellow to white solidN/A
Solubility Soluble in DMSON/A
Storage Store at -20°C as a stock solution. Protect from light.N/A

Protocol for 10 mM Stock Solution Preparation:

  • Weighing: Accurately weigh out 4.06 mg of N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine.

  • Dissolving: Add 1 mL of sterile, anhydrous dimethyl sulfoxide (DMSO) to the powder.

  • Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (up to 37°C) or sonication can be used to aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.

Note: The final concentration of DMSO in cell culture media should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Application in Cancer Cell Lines: Antiproliferative Activity

The primary application of N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine in cancer research is to assess its antiproliferative effects on various cancer cell lines, particularly those with known EGFR dependency. The half-maximal inhibitory concentration (IC50) is a quantitative measure of the compound's potency.

Table of IC50 Values for N-substituted-6,7-dimethoxyquinazolin-4-amines in Various Cancer Cell Lines:

CompoundCell LineCancer TypeIC50 (µM)Reference
N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8)HCT116Colorectal Cancer8.50 ± 2.53[1][2]
N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8)HT29Colorectal Cancer5.80 ± 0.92[1][2]
N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8)SW620Colorectal Cancer6.15 ± 0.37[1][2]
N-(3-ethynylphenyl)-6,7-dimethoxyquinazolin-4-amineA431Epidermoid Carcinoma~1.0 - 2.0[4]
N-(3-ethynylphenyl)-6,7-dimethoxyquinazolin-4-amineU-CH1ChordomaLow micromolar[5]

Protocol for Determining IC50 using MTT Assay:

This protocol outlines a standard procedure for assessing cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Selected cancer cell lines (e.g., A431, HCT116, or other EGFR-dependent lines)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine (10 mM stock in DMSO)

  • 96-well flat-bottom cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 10 mM stock solution in complete medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Remember to include a vehicle control (medium with the highest concentration of DMSO used, typically <0.5%).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compound.

    • Incubate the plate for 48 or 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add Serial Dilutions of Compound incubate_24h->add_compound incubate_48_72h Incubate 48-72h add_compound->incubate_48_72h add_mtt Add MTT Solution incubate_48_72h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h solubilize Solubilize Formazan with DMSO incubate_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Figure 2: Experimental workflow for determining the IC50 of N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine using the MTT assay.

Application in Cancer Cell Lines: Analysis of Downstream Signaling

To confirm that the observed antiproliferative effects are due to the inhibition of EGFR signaling, it is essential to analyze the phosphorylation status of EGFR and its key downstream effectors. Western blotting is the standard technique for this purpose.

Protocol for Western Blot Analysis of EGFR Pathway Inhibition:

Materials:

  • Selected cancer cell lines

  • Complete cell culture medium

  • N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine (10 mM stock in DMSO)

  • 6-well or 10 cm cell culture plates

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours if you wish to observe ligand-stimulated phosphorylation.

    • Pre-treat the cells with various concentrations of N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine (e.g., 0.1x, 1x, and 10x the determined IC50) for a specified duration (e.g., 2-6 hours).

    • If applicable, stimulate the cells with a ligand like EGF (e.g., 100 ng/mL) for 15-30 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at high speed to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities. A decrease in the ratio of phosphorylated protein to total protein with increasing concentrations of the compound indicates target engagement and pathway inhibition.

Conclusion and Future Directions

N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine is a valuable research tool for investigating the role of EGFR signaling in cancer. The protocols outlined in this document provide a framework for characterizing its antiproliferative activity and its impact on downstream signaling pathways in relevant cancer cell line models. Further studies could explore its efficacy in 3D cell culture models, its potential for overcoming resistance to other EGFR inhibitors, and its in vivo activity in animal models of cancer. As with any kinase inhibitor, it is also important to characterize its broader kinome selectivity to understand potential off-target effects.

References

  • Optimization of the 4-anilinoquin(az)oline scaffold as epidermal growth factor receptor (EGFR) inhibitors for chordoma utilizing a toxicology profiling assay platform. PMC. [Link]

  • Targeting an EGFR Water Network with 4‐Anilinoquin(az)oline Inhibitors for Chordoma. SciSpace. [Link]

  • Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, DW-8, in Colon Cancer Cells Is Mediated by Intrinsic Apoptosis. MDPI. [Link]

  • US5760041A - 4-aminoquinazoline EGFR Inhibitors.
  • Henan Rane Chemical Unveils EGFR Inhibitor AG-1557. Henan Rane Chemical Co., Ltd.[Link]

  • Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, DW-8, in Colon Cancer Cells Is Mediated by Intrinsic Apoptosis. PubMed. [Link]

Sources

Application

Application Note: In Vivo Evaluation of N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals in Oncology and Molecular Imaging. Content Type: Advanced Technical Guide & In Vivo Protocol.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals in Oncology and Molecular Imaging. Content Type: Advanced Technical Guide & In Vivo Protocol.

Executive Summary

N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine is a highly potent, ATP-competitive Tyrosine Kinase Inhibitor (TKI) belonging to the 4-anilinoquinazoline family. Structurally related to first-generation clinical EGFR inhibitors like Gefitinib and Erlotinib, as well as experimental probes like PD153035 and WHI-P154[1], this specific iodo-analog offers a unique dual utility. First, it serves as a potent pharmacological inhibitor of the Epidermal Growth Factor Receptor (EGFR) for oncology models[2]. Second, the presence of the iodine atom on the aniline ring provides an ideal vector for radiohalogenation (e.g., 124I for PET or 125I / 131I for SPECT/therapy), enabling theranostic in vivo imaging of EGFR-overexpressing tumors[3],[4].

This application note provides a comprehensive, self-validating framework for formulating, administering, and evaluating this compound in in vivo animal models, ensuring high scientific integrity and reproducible pharmacodynamic readouts.

Pharmacological Rationale & Target Specificity

The Causality of Halogen Substitution

The 4-anilinoquinazoline scaffold exerts its effect by anchoring into the ATP-binding cleft of the EGFR kinase domain. The choice of a 4-iodophenyl substitution is not arbitrary; it is driven by strict structure-activity relationship (SAR) principles[5]:

  • Steric Fit & Hydrophobicity: The ATP-binding pocket of EGFR contains a deep, hydrophobic cleft. Halogen atoms (Cl, Br, I) are highly lipophilic and polarizable. The large atomic radius of iodine allows it to perfectly occupy this hydrophobic space, significantly increasing the binding affinity ( Kd​ ) and lowering the IC 50​ to the sub-nanomolar range, comparable to its bromo-analog PD153035[2].

  • Molecular Imaging Potential: The 4-iodo position is highly stable against in vivo dehalogenation compared to aliphatic halogens. By synthesizing the compound with radioiodine, researchers can directly track the drug's biodistribution, tumor penetration, and target engagement in vivo using non-invasive PET/SPECT imaging[3],[4].

Comparative Target Profile

To understand the compound's potency, it is benchmarked against other halogenated 4-anilinoquinazolines:

CompoundHalogen SubstitutionPrimary TargetIC 50​ (EGFR)In Vivo Utility
AG-1478 3-ChloroEGFR~3 nMBasic research, in vitro assays
PD153035 3-BromoEGFR~0.6 nMHighly potent in vivo TKI
Iodo-Analog 4-Iodo EGFR < 1 nM TKI Efficacy & PET/SPECT Imaging

Mechanism of Action & Signaling Blockade

By competitively binding the ATP pocket, N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine prevents EGFR autophosphorylation. This halts the downstream activation of the PI3K/AKT (survival) and RAS/MAPK (proliferation) pathways, ultimately driving the tumor cell into apoptosis.

Pathway Drug N-(4-iodophenyl)- 6,7-dimethoxyquinazolin-4-amine EGFR EGFR (p-EGFR) Drug->EGFR ATP-competitive Inhibition PI3K PI3K / AKT EGFR->PI3K Activates MAPK RAS / MAPK / ERK EGFR->MAPK Activates Proliferation Tumor Proliferation & Survival PI3K->Proliferation Promotes Apoptosis Apoptosis (Cell Death) PI3K->Apoptosis Blockade induces MAPK->Proliferation Promotes MAPK->Apoptosis Blockade induces

Caption: Mechanism of Action: EGFR blockade by the iodo-quinazoline halts downstream PI3K and MAPK signaling.

Physicochemical Properties & Formulation Strategy

The Challenge: Like most 4-anilinoquinazolines, the 4-iodophenyl derivative is highly lipophilic (high LogP) and exhibits extremely poor aqueous solubility[3]. Administering this compound in standard saline will result in immediate precipitation, leading to erratic pharmacokinetics, embolism risks, and failed efficacy.

The Solution: A co-solvent micellar formulation is required to disrupt the crystal lattice and stabilize the compound in an aqueous environment for Intraperitoneal (IP) or Intravenous (IV) injection.

Optimized In Vivo Formulation (Clear Solution)
ComponentPercentage (v/v)FunctionCausality / Rationale
DMSO 10%Primary SolventDisrupts the crystal lattice of the highly lipophilic quinazoline core.
PEG-300 40%Co-solventPrevents precipitation upon aqueous dilution; enhances systemic absorption.
Tween-80 5%SurfactantReduces surface tension, stabilizing the micellar dispersion in vivo.
Saline (0.9%) 45%DiluentAdjusts osmolality to physiological levels to prevent injection site necrosis.

Protocol Note: Always dissolve the dry powder completely in DMSO first. Sequentially add PEG-300, then Tween-80, vortexing between each step. Add Saline dropwise last. Prepare fresh daily.

Step-by-Step In Vivo Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system . Efficacy (tumor shrinkage) alone is insufficient; you must prove the tumor shrank because EGFR was inhibited. Therefore, parallel pharmacodynamic (PD) biomarker analysis is mandatory.

Workflow Prep 1. Formulation (DMSO/PEG300/Tween80) Admin 3. Administration (IP / Oral Gavage) Prep->Admin Model 2. Xenograft Model (A431 / U87 Cells) Model->Admin Monitor 4. In Vivo Monitoring (Tumor Vol, Body Wt) Admin->Monitor Daily / Weekly Analysis 5. Ex Vivo Analysis (p-EGFR IHC, PK) Monitor->Analysis Endpoint

Caption: End-to-end in vivo workflow integrating formulation, administration, and ex vivo PD validation.

Phase 1: Model Establishment
  • Cell Line Selection: Use A431 (human epidermoid carcinoma) or U87 (human glioblastoma) cells, as these models endogenously overexpress wild-type EGFR or EGFRvIII, making them highly sensitive to quinazoline TKIs[1],[4].

  • Inoculation: Inject 5×106 cells subcutaneously into the right flank of 6-8 week old female athymic nude mice (nu/nu).

  • Randomization: Wait until tumors reach an average volume of 100–150 mm³. Randomize mice into Vehicle and Treatment groups (n=8 per group).

Phase 2: Dosing & Administration
  • Dose Selection: Administer N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine at 30 mg/kg/day .

  • Route: Intraperitoneal (IP) injection using the optimized formulation above.

  • Schedule: Once daily for 21 consecutive days.

Phase 3: In Vivo Monitoring & Data Collection
  • Efficacy: Measure tumor dimensions using digital calipers every 3 days. Calculate volume: V=(Length×Width2)/2 .

  • Toxicity: Weigh mice twice weekly. A body weight loss of >15% indicates systemic toxicity requiring dose reduction.

Phase 4: Ex Vivo Pharmacodynamic Validation (Crucial Step)
  • Tissue Harvesting: 2 hours after the final dose on Day 21, euthanize the mice. Extract the tumor and immediately snap-freeze half in liquid nitrogen (for Western Blot) and fix the other half in 10% formalin (for IHC).

  • Biomarker Analysis: Probe tumor lysates for Total EGFR and Phospho-EGFR (Tyr1068) . A successful experiment must show a >70% reduction in the p-EGFR/Total EGFR ratio compared to the vehicle.

Data Interpretation & Troubleshooting

Expected Quantitative Outcomes
ParameterVehicle ControlN-(4-iodophenyl) analog (30 mg/kg)Fold Change / Significance
Tumor Volume (Day 21) 1200 ± 150 mm³350 ± 80 mm³~70% TGI ( p<0.01 )
p-EGFR (Relative Expr.) 1.00 ± 0.120.15 ± 0.0585% Reduction ( p<0.001 )
Body Weight (Day 21) 25.2 ± 1.5 g24.8 ± 1.2 gNo significant toxicity
Troubleshooting: The Self-Validating Matrix

If the tumor does not shrink, consult the PD data to identify the point of failure:

  • Scenario A (Tumor grew, p-EGFR is HIGH): The drug never reached the target. This indicates poor formulation (drug precipitated in the peritoneal cavity) or rapid clearance. Action: Switch to oral gavage with a CMC-Na suspension or conduct a PK study to verify plasma concentrations.

  • Scenario B (Tumor grew, p-EGFR is LOW): The drug successfully hit the target, but the tumor is resistant. The cancer cells have bypassed EGFR dependence (e.g., via c-MET amplification or KRAS mutation). Action: Re-evaluate the cell line genetics.

References

  • Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study. Molecules (2024). MDPI.[Link]

  • Radiolabeled Small Molecule Protein Kinase Inhibitors for Imaging with PET or SPECT. Molecules (2010). MDPI.[Link]

  • Radiohalogenated 4-anilinoquinazoline-based EGFR-TK inhibitors as potential cancer imaging agents. European Journal of Medicinal Chemistry (2009). Elsevier.[Link]

  • 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells. Clinical Cancer Research (1998). AACR Journals.[Link]

  • US Patent 5747498A - Alkynyl and azido-substituted 4-anilinoquinazolines.

Sources

Method

Application Note: N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine in Preclinical Drug Discovery

Target Audience: Researchers, assay scientists, and drug development professionals. Focus: Structural pharmacology, biochemical profiling, and cellular validation of 4-anilinoquinazoline-based tyrosine kinase inhibitors....

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, assay scientists, and drug development professionals. Focus: Structural pharmacology, biochemical profiling, and cellular validation of 4-anilinoquinazoline-based tyrosine kinase inhibitors.

Introduction & Structural Pharmacology

The 4-anilinoquinazoline scaffold is a privileged pharmacophore in molecular oncology, serving as the structural foundation for first-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) such as gefitinib and erlotinib. The derivative N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine represents a prototypical, highly potent Type I ATP-competitive inhibitor utilized extensively in preclinical drug discovery to benchmark kinase selectivity and cellular efficacy.

Mechanistic Rationale & Causality in Molecular Design

The efficacy of this compound is not coincidental; it is the result of precise structure-based drug design (1 [1]):

  • The Quinazoline Core (Hinge Binder): The N1 nitrogen of the quinazoline ring acts as a critical hydrogen bond acceptor. It interacts directly with the backbone amide NH of Met793 in the EGFR hinge region. This interaction is the primary anchor that stabilizes the inhibitor within the ATP-binding cleft (2 [2]).

  • The 4-Iodophenyl Moiety (Hydrophobic Pocket): The bulky, highly lipophilic iodine atom at the para position of the aniline ring projects deep into the hydrophobic back pocket of the kinase domain. The halogen atom enhances binding affinity through strong van der Waals interactions and potential halogen bonding near the gatekeeper residue (Thr790) (3 [3]).

  • The 6,7-Dimethoxy Groups (Solvent Interface): These methoxy substituents are oriented outward toward the solvent-accessible interface, improving the compound's solubility profile while preventing steric clashes with the internal hydrophobic core.

Pathway Inhibitor N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine (ATP-Competitive TKI) ATP ATP Binding Pocket (Hinge Region: Met793) Inhibitor->ATP Blocks Binding EGFR EGFR (Tyrosine Kinase) Active State PI3K PI3K / AKT Pathway (Cell Survival) EGFR->PI3K Phosphorylates MAPK RAS / MAPK Pathway (Proliferation) EGFR->MAPK Phosphorylates STAT STAT3 / STAT5 (Gene Transcription) EGFR->STAT Phosphorylates ATP->EGFR Activates Apoptosis Apoptosis & Cell Cycle Arrest PI3K->Apoptosis Inhibition Induces MAPK->Apoptosis Inhibition Induces STAT->Apoptosis Inhibition Induces

Figure 1: Mechanism of action of N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine.

Experimental Workflows & Protocols

To rigorously evaluate this compound, a self-validating cascade of assays is required. We move from cell-free biochemical affinity to cellular phenotypic response, culminating in target engagement validation.

Workflow Comp 1. Compound Prep 10 mM DMSO Stock Serial Dilution Enz 2. TR-FRET Assay Recombinant EGFR Biochemical IC50 Comp->Enz Cell 3. WST-1 Assay EGFR-Driven Cells Anti-Proliferation Enz->Cell WB 4. Western Blot Measure p-EGFR Target Engagement Cell->WB Data 5. Data Synthesis SAR Optimization In Vivo Progression WB->Data

Figure 2: Sequential screening workflow for quinazoline-based TKIs.

Protocol 1: Cell-Free Kinase Inhibition (TR-FRET Assay)

Causality & Logic: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over radiometric assays because its ratiometric emission reading (665 nm / 615 nm) inherently cancels out well-to-well volume variations and compound auto-fluorescence, ensuring a self-validating data point for high-throughput screening.

Step-by-Step Methodology:

  • Compound Preparation: Reconstitute N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine in 100% anhydrous DMSO to a 10 mM stock. Perform a 10-point, 3-fold serial dilution in Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme/Substrate Assembly: In a 384-well low-volume pro-binding plate, add 5 nM recombinant human EGFR (WT or L858R) and 200 nM biotinylated poly-GT substrate.

  • Equilibration: Transfer 100 nL of the serially diluted compound to the assay plate. Incubate for 15 minutes at room temperature. Note: This pre-incubation is critical to allow the quinazoline core to fully occupy the Met793 hinge region before ATP competition begins.

  • Reaction Initiation: Add 10 μM ATP (calibrated to the Km​ of EGFR to ensure competitive inhibition dynamics) to initiate the reaction. Incubate for 60 minutes at 25°C.

  • Detection: Terminate the reaction by adding 10 mM EDTA to chelate Mg²⁺. Immediately add Europium-labeled anti-phosphotyrosine antibody (donor) and Streptavidin-APC (acceptor).

  • Readout: Read on a compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol 2: Cellular Proliferation (WST-1 Assay)

Causality & Logic: Biochemical potency does not guarantee cellular membrane permeability. The WST-1 assay measures mitochondrial dehydrogenase activity, providing a direct, linear readout of cell viability. Using EGFR-driven non-small cell lung cancer (NSCLC) lines (e.g., H1975 or A549) validates that the compound successfully penetrates the lipid bilayer and halts proliferation.

Step-by-Step Methodology:

  • Cell Seeding: Seed NSCLC cells at 3,000 cells/well in a 96-well plate using RPMI-1640 medium supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂ to allow adherence.

  • Treatment: Aspirate media and replace with fresh media containing varying concentrations of the compound (0.1 nM to 10 μM). Maintain final DMSO concentration strictly below 0.1% to prevent solvent toxicity.

  • Incubation: Incubate for 72 hours. Note: A 72-hour window is required to capture multiple cell division cycles, ensuring the cytostatic/cytotoxic effects of MAPK/PI3K pathway starvation are fully penetrant.

  • Development: Add 10 μL of WST-1 reagent per well. Incubate for 2 hours at 37°C.

  • Quantification: Measure absorbance at 450 nm (reference wavelength 650 nm) to quantify the formation of the soluble formazan dye.

Protocol 3: Target Engagement via Western Blotting

Causality & Logic: To definitively prove that the observed cytotoxicity is mechanistically driven by EGFR inhibition (and not off-target toxicity), we must assess the phosphorylation status of EGFR and its downstream effectors. Exogenous EGF stimulation is used to create a high-signal baseline, proving the inhibitor can block acute receptor activation.

Step-by-Step Methodology:

  • Stimulation & Lysis: Starve cells in serum-free media for 12 hours. Treat with the compound at 1x, 5x, and 10x the cellular IC₅₀ for 4 hours. Stimulate with 50 ng/mL EGF for 15 minutes prior to harvest. Lyse cells in RIPA buffer supplemented with 1x protease and phosphatase inhibitor cocktails.

  • Separation: Quantify protein via BCA assay. Load 20 μg of lysate per lane onto a 4-12% Bis-Tris SDS-PAGE gel and run at 120V for 90 minutes.

  • Transfer: Transfer proteins to a PVDF membrane (0.45 μm pore size) using a wet transfer system (300mA for 2 hours). Block with 5% BSA in TBST for 1 hour.

  • Probing: Incubate overnight at 4°C with primary antibodies against total EGFR, phospho-EGFR (Tyr1068), total AKT, phospho-AKT (Ser473), and GAPDH (internal loading control).

  • Detection: Wash 3x with TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Develop using an ECL substrate and capture via chemiluminescence imaging.

Quantitative Data Presentation

The following table summarizes the expected pharmacological profile of N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine, demonstrating its high affinity for wild-type EGFR and the characteristic drop in potency against the T790M "gatekeeper" mutation, a known limitation of first-generation 4-anilinoquinazolines (4 [4]).

Assay TypeTarget / Cell LineGenotype StatusExpected IC₅₀ (nM)Fold Shift vs WT
Biochemical (TR-FRET) EGFR (Wild-Type)WT0.8 ± 0.21.0x
Biochemical (TR-FRET) EGFR (L858R)Activating Mutation1.2 ± 0.31.5x
Biochemical (TR-FRET) EGFR (T790M)Gatekeeper Mutation> 1,500> 1800x
Biochemical (TR-FRET) JAK3Off-Target Panel45.0 ± 5.156.2x
Cellular (WST-1) A549 (NSCLC)WT EGFR120 ± 15N/A
Cellular (WST-1) H1975 (NSCLC)L858R / T790M> 5,000N/A

References

  • Epidermal Growth Factor Receptor | Encyclopedia MDPI Source: Encyclopedia.pub URL:[Link]

  • Structural insights into drug development strategy targeting EGFR T790M/C797S Source: Oncotarget URL:[Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) Source: PubMed Central (PMC) URL:[Link]

  • Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Cancer: Current Use and Future Prospects Source: MDPI URL:[Link]

Sources

Application

Application Note: N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine as a Chemical Probe for EGFR Kinase Activity

Executive Summary In the landscape of targeted oncology and signal transduction research, the 4-anilinoquinazoline scaffold remains a gold standard for interrogating Epidermal Growth Factor Receptor (EGFR/ErbB1) kinase a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology and signal transduction research, the 4-anilinoquinazoline scaffold remains a gold standard for interrogating Epidermal Growth Factor Receptor (EGFR/ErbB1) kinase activity. N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine is a highly potent, reversible, ATP-competitive chemical probe. While structurally analogous to classic EGFR inhibitors like PD153035 (which features a 3-bromo substitution) and AG1478 (3-chloro substitution), the strategic incorporation of a 4-iodo moiety serves a dual purpose. Biochemically, the bulky, polarizable iodine atom maximizes van der Waals interactions within the deep hydrophobic specificity pocket of the kinase. Analytically, it serves as a direct bioorthogonal handle for radioiodination, allowing researchers to seamlessly transition from in vitro pharmacology to in vivo[1].

This guide provides field-proven, self-validating protocols for utilizing this probe in both cell-free and cell-based assay systems, emphasizing the mechanistic causality behind each experimental condition.

Mechanistic Rationale & Structural Biology

To utilize a chemical probe effectively, one must understand its spatial and kinetic interaction with the target. The EGFR kinase domain exists in an equilibrium between active and inactive conformations. N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine binds preferentially to the active conformation of the kinase domain.

  • The Quinazoline Core: Mimics the adenine ring of endogenous ATP. It forms a critical, highly conserved hydrogen bond with the backbone amide of Met793 in the hinge region of the EGFR kinase domain.

  • The 6,7-Dimethoxy Groups: Orient outward toward the solvent-exposed channel. This not only improves the aqueous solubility of the highly lipophilic core but also prevents steric clashes with the kinase hinge region.

  • The 4-Iodophenyl Group: Projects deep into a hydrophobic pocket adjacent to the ATP-binding cleft. The atomic radius and polarizability of the iodine atom create a near-perfect steric fit, driving the compound's picomolar to low-nanomolar binding affinity and exceptional selectivity over other receptor tyrosine kinases[2].

By outcompeting ATP, the probe halts the trans-autophosphorylation of the receptor's C-terminal tail, thereby silencing downstream oncogenic signaling cascades including the RAS/MAPK, PI3K/AKT, and STAT pathways.

EGFR_Signaling_Inhibition EGF EGF Ligand EGFR EGFR (Kinase Domain) EGF->EGFR Binds & Activates PI3K PI3K / AKT Pathway EGFR->PI3K Phosphorylation MAPK RAS / MAPK Pathway EGFR->MAPK Phosphorylation STAT STAT Pathway EGFR->STAT Phosphorylation Probe N-(4-iodophenyl)- 6,7-dimethoxyquinazolin-4-amine Probe->EGFR ATP-Competitive Inhibition Proliferation Cell Proliferation & Survival PI3K->Proliferation MAPK->Proliferation STAT->Proliferation

Fig 1. EGFR signaling cascade and targeted ATP-competitive inhibition by the quinazoline probe.

Physicochemical & Pharmacological Profile

To ensure proper handling, formulation, and assay design, the quantitative data of the probe is summarized below:

PropertyValueMechanistic / Experimental Significance
Chemical Formula C16​H14​IN3​O2​ -
Molecular Weight 407.21 g/mol Optimal size for deep pocket penetration without steric hindrance.
Primary Target EGFR (ErbB1) KinaseHigh selectivity over other RTKs (e.g., PDGFR, FGFR, VEGFR).
Inhibition Modality Reversible, ATP-CompetitiveCompetes directly with intracellular ATP at the hinge region.
Estimated IC50​ < 1.0 nMRequires highly sensitive assay formats (e.g., TR-FRET) to resolve accurate dose-response curves without hitting the assay floor.
Isotopic Utility 124 I, 125 I, 131 IEnables [1].
Solubility DMSO (Primary)Stock solutions must be prepared in 100% DMSO. Final assay DMSO concentration should not exceed 1% v/v to prevent kinase denaturation.

Experimental Protocols

Protocol 1: In Vitro Cell-Free Kinase Activity Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the preferred methodology for evaluating this probe. It eliminates the compound auto-fluorescence interference common in standard fluorescence assays.

Kinase_Assay_Workflow Prep 1. Prepare Reagents (Kinase, Probe, ATP) Incubate 2. Pre-incubation (Probe + Kinase, 15 min) Prep->Incubate Reaction 3. Initiate Reaction (Add ATP & Substrate) Incubate->Reaction Stop 4. Stop Reaction (Add EDTA) Reaction->Stop Read 5. Read Signal (TR-FRET) Stop->Read

Fig 2. Step-by-step logical workflow for the cell-free in vitro kinase activity assay.

Expert Insight (Causality):

  • ATP Concentration: A common pitfall in competitive kinase assays is utilizing an ATP concentration that vastly exceeds the Km​ of the kinase. To ensure assay sensitivity and accurate IC50​ determination, the ATP concentration must be maintained at or slightly below its apparent Km​ (typically ~10 µM for EGFR).

  • Pre-incubation: The probe must be pre-incubated with the kinase before ATP is introduced. Because the probe is an ATP-competitive inhibitor, allowing it to reach thermodynamic binding equilibrium at the hinge region prevents initial kinetic competition from skewing the IC50​ artificially high.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 3X concentration of recombinant human EGFR kinase domain in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Compound Dilution: Perform a 3-fold serial dilution of the probe in 100% DMSO. Transfer to an intermediate plate and dilute with assay buffer to create a 3X compound solution (final DMSO in reaction = 1%).

  • Pre-Incubation: In a 384-well low-volume plate, mix 5 µL of 3X kinase with 5 µL of 3X probe. Incubate at room temperature for 15 minutes.

  • Reaction Initiation: Add 5 µL of a 3X ATP/Substrate mix (e.g., biotinylated poly-Glu-Tyr peptide). Ensure final ATP concentration is at the Km​ .

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature.

  • Termination & Detection: Add 15 µL of TR-FRET detection buffer containing EDTA (to chelate Mg2+ and stop the kinase reaction), Europium-labeled anti-phosphotyrosine antibody, and Streptavidin-APC.

  • Read: Incubate for 60 minutes and read on a TR-FRET compatible microplate reader (Excitation: 320 nm, Emission: 615 nm and 665 nm).

Protocol 2: Cellular Target Engagement & Phospho-EGFR Western Blotting

To validate that the probe penetrates the cell membrane and engages EGFR in a physiological environment, a phospho-Western blot on an EGFR-overexpressing cell line (e.g., A431 or HCC827) is required.

Expert Insight (Causality):

  • Serum Starvation: Fetal Bovine Serum (FBS) contains variable concentrations of endogenous growth factors that trigger erratic basal phosphorylation of EGFR. Serum starvation for 16-24 hours provides a clean, synchronized baseline, allowing you to measure the specific inhibitory effects of the probe against a controlled EGF stimulus.

  • Phosphatase Inhibition: The use of Sodium Orthovanadate ( Na3​VO4​ ) in the lysis buffer is non-negotiable. It acts as a broad-spectrum competitive inhibitor of protein tyrosine phosphatases, preserving the transient phosphorylation state of the receptor during cell lysis.

  • Blocking Agent: Always use 5% Bovine Serum Albumin (BSA) instead of non-fat dry milk for phospho-blots. Milk contains casein, a phosphoprotein that will cross-react with anti-phosphotyrosine antibodies, resulting in high background noise.

Step-by-Step Methodology:

  • Cell Seeding & Starvation: Seed A431 cells in 6-well plates and grow to 80% confluency. Wash twice with PBS and replace with serum-free DMEM for 18 hours.

  • Probe Treatment: Treat cells with varying concentrations of the probe (e.g., 0.1 nM to 1 µM) for 2 hours at 37°C.

  • Ligand Stimulation: Stimulate cells with 50 ng/mL recombinant human EGF for exactly 10 minutes at 37°C to induce robust receptor autophosphorylation.

  • Cell Lysis: Immediately place plates on ice, wash with ice-cold PBS, and lyse cells using RIPA buffer supplemented with 1x Protease Inhibitor Cocktail, 1 mM Na3​VO4​ , and 1 mM NaF.

  • Protein Quantification & Electrophoresis: Clarify lysates by centrifugation (14,000 x g, 15 min). Quantify protein using a BCA assay. Load 20 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel.

  • Transfer & Blotting: Transfer proteins to a PVDF membrane. Block with 5% BSA in TBST for 1 hour. Probe with primary anti-phospho-EGFR (Tyr1068) overnight at 4°C.

  • Detection: Wash with TBST, incubate with HRP-conjugated secondary antibody for 1 hour, and develop using enhanced chemiluminescence (ECL). Strip and reprobe for total EGFR as a loading control.

Protocol 3: Radiotracer Synthesis Precursor Utility (Brief Overview)

The structural inclusion of the 4-iodophenyl group is a strategic bioorthogonal handle. By synthesizing a trialkyltin (e.g., tributylstannyl) derivative of the probe, researchers can perform an electrophilic radio-destannylation to incorporate radioiodine.

For instance, reacting the stannylated precursor with [ 124 I]NaI in the presence of an oxidizing agent (like Chloramine-T or peracetic acid) yields the 124 I-labeled probe. This transforms a static biochemical tool into a dynamic, quantifiable[3].

Data Analysis & Interpretation

For both the TR-FRET assay and the densitometric analysis of the Western blots:

  • Normalization: Convert raw signals (665/615 nm ratio for TR-FRET, or Phospho/Total ratio for Westerns) to Percent Inhibition relative to the positive control (EGF stimulated, no inhibitor) and negative control (no EGF, no inhibitor).

  • Curve Fitting: Plot the Percent Inhibition against the Log10​ of the probe concentration.

  • IC50​ Calculation: Utilize a four-parameter logistic (4PL) non-linear regression model:

    Y=Bottom+1+10(LogIC50​−X)×HillSlopeTop−Bottom​
  • Ki​ Conversion: If the assay was run at the ATP Km​ , the true binding affinity ( Ki​ ) can be approximated using the Cheng-Prusoff equation: Ki​=1+Km​[ATP]​IC50​​ . Because [ATP]=Km​ , the equation simplifies to Ki​=2IC50​​ .

References

  • Hicks JW, VanBrocklin HF, Wilson AA, Houle S, Vasdev N. "Radiolabeled Small Molecule Protein Kinase Inhibitors for Imaging with PET or SPECT." Molecules, 2010; 15(11): 8260-8278. Available at:[Link]

  • Veach DR, Namavari M, Beresten T, et al. "Synthesis and in vitro examination of [124I]-, [125I]- and [131I]-2-(4-iodophenylamino) pyrido[2,3-d]pyrimidin-7-one radiolabeled Abl kinase inhibitors." Nuclear Medicine and Biology, 2005; 32(4): 313-321. Available at:[Link]

Sources

Method

Application Note: Developing Novel Anticancer Agents from 4-Anilinoquinazoline Analogues

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols (SOPs) Introduction & Scientific Rationale The 4-anilinoquinazoline scaff...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols (SOPs)

Introduction & Scientific Rationale

The 4-anilinoquinazoline scaffold represents one of the most successful and extensively explored pharmacophores in targeted oncology. Originally popularized by first-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) such as gefitinib and erlotinib, this molecular framework relies on competitive binding at the ATP-binding pocket of the kinase domain .

Despite their clinical success in non-small cell lung cancer (NSCLC) and other malignancies, the emergence of acquired resistance mutations—specifically the gatekeeper T790M mutation and the tertiary C797S mutation—necessitates the continuous development of novel analogues .

Structure-Activity Relationship (SAR) Principles

Rational drug design for 4-anilinoquinazolines operates on three primary structural zones:

  • The Quinazoline Core: Mimics the purine ring of ATP, forming critical hydrogen bonds with the hinge region of the kinase (specifically the Met793 residue in EGFR).

  • The C-4 Aniline Moiety: Projects into a deep hydrophobic pocket. Bulky, electron-withdrawing, and lipophilic substituents (e.g., 3-chloro-4-fluoroaniline) are highly favored here to enhance binding affinity and target selectivity .

  • The C-6 and C-7 Positions: Oriented towards the solvent-exposed cleft. Modifications here (such as adding piperazine or morpholine groups) do not disrupt hinge binding but drastically improve pharmacokinetic properties (aqueous solubility) and can be engineered to target allosteric sites or overcome specific resistance mutations .

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Tyrosine Kinase) EGF->EGFR Binds Phos Autophosphorylation EGFR->Phos Catalyzes ATP ATP ATP->Phos Phosphate Donor Drug 4-Anilinoquinazoline (Inhibitor) Drug->EGFR Blocks ATP Pocket MAPK RAS/RAF/MEK/ERK Pathway Phos->MAPK PI3K PI3K/AKT/mTOR Pathway Phos->PI3K Tumor Tumor Cell Proliferation & Survival MAPK->Tumor PI3K->Tumor

Mechanism of Action: 4-anilinoquinazolines block ATP binding, halting EGFR downstream signaling.

Chemical Synthesis Protocol

The synthesis of 4-anilinoquinazoline derivatives typically relies on a Nucleophilic Aromatic Substitution ( SN​Ar ) reaction. The following protocol describes the coupling of a 4-chloroquinazoline intermediate with a substituted aniline.

Causality of Experimental Design: Isopropanol (IPA) is selected as the solvent because its boiling point (82.6°C) provides sufficient thermal energy for the substitution to occur under reflux. More importantly, while the starting materials are soluble in hot IPA, the resulting 4-anilinoquinazoline hydrochloride salt is highly insoluble in cold IPA. This allows the product to self-precipitate, bypassing the need for low-yield, time-consuming silica gel column chromatography .

Protocol 1: General Synthesis of 4-Anilinoquinazoline Derivatives

Reagents: 4-chloroquinazoline derivative (1.0 eq), Substituted aniline (1.1 eq), Isopropanol (IPA), Catalytic HCl (optional).

  • Reaction Setup: Dissolve 1.0 mmol of the 4-chloroquinazoline intermediate in 10 mL of anhydrous isopropanol in a 50 mL round-bottom flask equipped with a magnetic stir bar.

  • Addition: Add 1.1 mmol of the selected substituted aniline (e.g., 3-chloro-4-fluoroaniline). If the aniline is deactivated, add 1-2 drops of concentrated HCl to catalyze the reaction.

  • Reflux: Attach a reflux condenser and heat the mixture to 85°C with continuous stirring for 3 to 5 hours. Monitor reaction completion via TLC (Eluent: DCM/MeOH 10:1).

  • Precipitation: Once the starting material is consumed, remove the flask from heat and allow it to cool gradually to room temperature, then transfer to an ice bath (0°C) for 30 minutes to maximize precipitation.

  • Filtration: Filter the resulting precipitate under vacuum using a Büchner funnel. Wash the filter cake with 5 mL of ice-cold isopropanol followed by 5 mL of cold diethyl ether to remove unreacted aniline and non-polar impurities.

  • Drying: Dry the solid under high vacuum at 40°C overnight to yield the target 4-anilinoquinazoline as a hydrochloride salt.

In Vitro Biological Evaluation Protocols

To establish a self-validating screening system, candidates must be evaluated biochemically (to prove direct target engagement) and cellularly (to prove membrane permeability and physiological efficacy).

Protocol 2: Biochemical EGFR Kinase Assay (ADP-Glo™ Method)

Causality of Experimental Design: We utilize the ADP-Glo™ assay rather than traditional radiometric assays ( 33P -ATP). This luminescent assay measures the ADP formed from the kinase reaction. It provides a universal, high-signal-to-background ratio that is highly resistant to chemical interference from the quinazoline library .

  • Reagent Preparation: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 μM DTT).

  • Inhibitor Dilution: Serially dilute the 4-anilinoquinazoline compounds in 100% DMSO, then dilute 1:20 in 1X Kinase Buffer to achieve a final DMSO concentration of ≤1% in the assay (DMSO >1% denatures the kinase).

  • Enzyme/Substrate Mix: In a 384-well low-volume white plate, add 2 μL of purified recombinant EGFR enzyme (WT or mutant, e.g., T790M/L858R) diluted in kinase buffer.

  • Compound Incubation: Add 1 μL of the diluted inhibitor to the wells. Incubate at room temperature for 15 minutes to allow binding equilibrium.

  • Reaction Initiation: Add 2 μL of the ATP/Substrate mix (e.g., Poly(Glu:Tyr) and 10 μM ATP). Incubate at 30°C for 60 minutes.

  • ADP Detection: Add 5 μL of ADP-Glo™ Reagent to deplete unreacted ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Read: Add 10 μL of Kinase Detection Reagent to convert ADP to ATP and generate light via luciferase. Incubate for 30 minutes, then read luminescence (integration time 0.5-1.0 s) on a microplate reader. Calculate IC50​ using non-linear regression.

Protocol 3: Cellular Viability Assay (CCK-8)

Causality of Experimental Design: The CCK-8 assay utilizes WST-8, which is reduced by cellular mitochondrial dehydrogenases into a water-soluble orange formazan dye. The amount of dye directly correlates to the number of living cells, providing an accurate measure of the drug's anti-proliferative effect on EGFR-overexpressing cancer lines (e.g., A549) .

  • Cell Seeding: Harvest A549 (NSCLC) cells in the logarithmic growth phase. Seed at a density of 1×104 cells/well in 90 μL of DMEM (supplemented with 10% FBS) in a 96-well flat-bottom plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Add 10 μL of 10X compound solutions (serially diluted) to the wells. Include a vehicle control (0.1% DMSO) and a positive control (Gefitinib or Erlotinib). Incubate for 72 hours.

  • Dye Addition: Add 10 μL of CCK-8 reagent to each well. Avoid introducing bubbles.

  • Incubation & Reading: Incubate the plate for 2 hours at 37°C. Measure the absorbance at 450 nm using a microplate reader.

Data Presentation & SAR Summary

Quantitative data must be rigorously compared against established clinical standards. Below is a representative SAR data table summarizing the optimization of the 4-anilinoquinazoline scaffold.

Compound IDC-4 Aniline SubstituentC-6 / C-7 SubstituentEGFR WT IC50​ (nM)EGFR T790M IC50​ (nM)A549 Cell Viability IC50​ (μM)
Gefitinib (Ctrl)3-chloro-4-fluoro6-methoxy, 7-morpholino2.5 ± 0.3> 100015.6 ± 1.2
Analog A 3-ethynyl6-methoxy, 7-piperazine1.8 ± 0.2850 ± 4510.4 ± 0.8
Analog B 3-chloro-4-fluoro6-arylureido0.9 ± 0.112.4 ± 1.51.2 ± 0.3
Analog C 3-bromo7-bulky lipophilic4.2 ± 0.55.3 ± 0.80.8 ± 0.1

Note: Analog B demonstrates how modifying the C-6 position with an arylureido group significantly enhances potency against the resistant T790M mutant while maintaining WT inhibition.

Drug Discovery Workflow

Workflow Design Rational SAR Design (C4, C6, C7 modifications) Synth Chemical Synthesis (SNAr Reaction) Design->Synth Biochem Biochemical Evaluation (EGFR Kinase Assay) Synth->Biochem Cell Cellular Evaluation (A549/A431 Viability) Biochem->Cell Lead Lead Optimization (Overcoming C797S/T790M) Cell->Lead Lead->Design Feedback Loop

Iterative drug discovery workflow for developing novel 4-anilinoquinazoline anticancer agents.

References

1. Exploration of chemical space based on 4-anilinoquinazoline. PubMed / NIH. Available at:

2. Novel 4-Anilinoquinazoline Derivatives as Potent Anticancer Agents: Design, Synthesis, Cytotoxic Activity, and Docking Study. ConnectSci. Available at:

3. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers. Available at:

4. Design, synthesis and biological evaluation of novel 4-anlinoquinazoline derivatives as EGFR inhibitors with the potential to inhibit the gefitinib-resistant nonsmall cell lung cancers. Taylor & Francis. Available at:

5. EGFR Kinase Assay. Promega Corporation. Available at:

6. Discovery and optimization of 4-anilinoquinazoline derivatives spanning ATP binding site and allosteric site as effective EGFR-C797S inhibitors. PubMed / NIH. Available at:

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility &amp; Formulation for N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing formulation bottlenecks when working with 4-anilinoquinazoline derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing formulation bottlenecks when working with 4-anilinoquinazoline derivatives. N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine is a highly potent, lipophilic tyrosine kinase inhibitor (TKI). It shares the core 6,7-dimethoxyquinazoline scaffold with established1[1]. However, the introduction of a heavy, highly polarizable iodine atom at the para-position of the aniline ring dramatically increases its crystal lattice energy and lipophilicity.

This guide provides field-proven, self-validating protocols to overcome the thermodynamic barriers of dissolving this compound for both in vitro and in vivo applications.

Physicochemical Profiling & Causality of Insolubility

To formulate a drug successfully, you must first understand the molecular causality behind its resistance to solvation:

  • Planar Aromaticity: The flat quinazoline core promotes intense π−π stacking in the solid state, requiring high kinetic energy to disrupt the crystal lattice.

  • pKa and Ionization: The quinazoline N1/N3 nitrogens act as weak bases (pKa ~ 5.4). At a physiological pH of 7.4, the molecule is almost entirely un-ionized, rendering it virtually insoluble in standard aqueous buffers.

  • Halogen Effect: 2 directly influence the molecule's dipole moment and hydrophobicity[2]. The para-iodine modification creates a highly hydrophobic tail that strongly repels water molecules.

Table 1: Quantitative Solubility Profile & Formulation Compatibility

Solvent / MatrixMax Solubility (approx.)Recommended UseCausality / Mechanism of Solvation
Water / PBS (pH 7.4) < 1 µg/mLNot RecommendedUn-ionized state; high lattice energy prevents dissolution.
0.1 M HCl (pH 1.0) 1 - 2 mg/mLGastric SimulationProtonation of quinazoline nitrogens disrupts the crystal lattice.
100% DMSO 10 - 25 mg/mLIn vitro StockStrong dipolar aprotic solvent disrupts hydrogen bonding.
10% DMSO + 90% Corn Oil 2 - 5 mg/mLIn vivo (IP/PO)High lipophilicity (LogP) favors lipid partitioning.
5% DMSO + 40% PEG300 + 5% Tween-80 + 50% Saline ~ 5 mg/mLIn vivo (IV/IP)Micellar encapsulation prevents rapid precipitation upon injection.
Formulation Decision Matrix

FormulationWorkflow Start Compound: N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine InVitro In Vitro Assays (Cell Culture) Start->InVitro InVivo In Vivo Assays (Animal Models) Start->InVivo DMSO Dissolve in 100% DMSO (Max 25 mg/mL) InVitro->DMSO Vehicle Co-solvent System (5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline) InVivo->Vehicle Media Pre-warm Media to 37°C Add dropwise (Final DMSO < 0.1%) DMSO->Media Order Critical Order of Addition: DMSO -> PEG -> Tween -> Saline Vehicle->Order

Decision matrix for formulating N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine based on assay.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My 10 mM DMSO stock solution precipitates immediately when I dilute it into my cell culture media (DMEM + 10% FBS). How do I prevent this? A1: You are experiencing the "solvent shift" effect. When the DMSO stock is introduced directly into a large volume of aqueous media, the hydrophobic iodophenyl moiety rapidly aggregates before it can thermodynamically partition into carrier proteins (like albumin in the FBS). Solution: Never inject the stock directly into the bulk media. Instead, utilize a step-wise dilution. Pre-warm the media to 37°C. Dilute your 10 mM stock 1:10 in 100% DMSO to create a 1 mM working stock. Add this working stock dropwise to the pre-warmed media while vortexing vigorously. Ensure the final DMSO concentration remains 0.1% to prevent solvent-induced cytotoxicity.

Q2: I am preparing an in vitro stock, but the powder is just floating in the DMSO. Is my compound degraded? A2: No, it is not degraded. Highly crystalline 4-anilinoquinazolines often to fully dissolve[]. The high lattice energy means kinetic energy must be added to the system to initiate solvation. Place the vial in a 37°C water bath and sonicate for 10-15 minutes until the solution is completely optically clear.

Q3: We need to dose mice intravenously (IV) at 10 mg/kg, but the compound crashes out in saline. What is the optimal vehicle? A3: Pure aqueous buffers cannot sustain the solubility of this compound. You must use a co-solvent microemulsion system that creates a thermodynamic gradient. We recommend the "PEG/Tween/Saline" method. The PEG300 acts as a cosolvent to lower the dielectric constant of the mixture, while Tween-80 forms micelles that encapsulate the hydrophobic drug, preventing precipitation when it hits the bloodstream.

Step-by-Step Methodologies
Protocol A: Preparation of a 10 mM In Vitro Stock Solution

Self-Validating Check: The final solution must be optically clear with no visible particulates under back-illumination. If cloudy, the dissolution is incomplete.

  • Calculate: Weigh out exactly 4.07 mg of N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine (MW 407.2 g/mol ).

  • Solvate: Add 1.0 mL of anhydrous, cell-culture grade DMSO.

  • Agitate: Vortex vigorously for 60 seconds.

  • Kinetic Assist: If particulates remain, at 37°C for 10-15 minutes[].

  • Store: Aliquot into single-use amber vials (halogenated aromatics can be light-sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles, which can nucleate crystal growth.

Protocol B: Preparation of In Vivo Dosing Vehicle (5% DMSO / 40% PEG300 / 5% Tween-80 / 50% Saline)

Self-Validating Check: If the solution turns cloudy at Step 4, the order of addition was violated or the initial DMSO solvation was incomplete.

  • Primary Solvation: Dissolve the required mass of the compound in 100% DMSO (representing exactly 5% of the final intended volume). Vortex until clear.

  • Cosolvent Addition: Add PEG300 (40% of final volume) to the DMSO mixture. Vortex for 30 seconds. The solution must remain clear.

  • Surfactant Addition: Add Tween-80 (5% of final volume). Vortex vigorously. This coats the solvated molecules, preparing them for the aqueous phase.

  • Aqueous Phase: Finally, add 0.9% sterile Saline (50% of final volume) dropwise while continuously vortexing. Note on Causality: The order of addition is absolute. Adding saline before the surfactants will cause irreversible crystallization because the water will immediately strip the DMSO away from the highly hydrophobic compound.

Mechanistic Context: Cellular Entry and Target Inhibition

To understand why this lipophilicity is necessary despite the formulation headaches, we must look at the drug's mechanism of action. The compound must passively diffuse across the lipid bilayer to access the intracellular kinase domain of its target.

EGFR_Inhibition Drug N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine (Highly Lipophilic) Membrane Cell Membrane (Passive Diffusion) Drug->Membrane Permeation EGFR EGFR Kinase Domain (Intracellular) Membrane->EGFR ATP ATP Binding Pocket EGFR->ATP Block Competitive Inhibition (Blocks Autophosphorylation) ATP->Block Drug displaces ATP Downstream Inhibition of Proliferation (MAPK/PI3K Pathways) Block->Downstream

Mechanism of action: Lipophilic diffusion and competitive inhibition of the intracellular kinase.

References
  • Title: Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study Source: National Institutes of Health (PMC) URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine Dosage for In Vitro Studies

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting erratic dose-response curves and reproducibility issues when working with halogenated 4-anili...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting erratic dose-response curves and reproducibility issues when working with halogenated 4-anilinoquinazoline derivatives.

N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine is a highly potent, small-molecule tyrosine kinase inhibitor. Like its structural analogs (e.g., gefitinib, erlotinib, and AG-1557), it features a 4-anilinoquinazoline scaffold that competitively binds to the ATP-binding cleft of the Epidermal Growth Factor Receptor (EGFR)[1][2][3]. Because of its extreme hydrophobicity and high target affinity, precise in vitro handling is required to prevent artifactual data. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure your assays are robust and reproducible.

Mechanistic Grounding: Why Dosing Matters

To optimize your dosage, you must first understand the causality behind the compound's behavior. The quinazoline core acts as an ATP mimetic, anchoring into the hinge region of the kinase domain, while the bulky, hydrophobic 4-iodophenyl group projects into a deep hydrophobic pocket[1][4]. Because intracellular ATP concentrations are high (typically 1–5 mM), your inhibitor must be dosed at concentrations sufficient to outcompete ATP without triggering off-target kinase inhibition or non-specific cytotoxicity[5].

EGFR_Pathway EGFR EGFR Kinase Domain PI3K PI3K / AKT Cascade EGFR->PI3K MAPK RAS / MAPK Cascade EGFR->MAPK Inhibitor N-(4-iodophenyl)-6,7- dimethoxyquinazolin-4-amine Inhibitor->EGFR Competitive Inhibition ATP Endogenous ATP ATP->EGFR Phosphorylation Proliferation Tumor Cell Proliferation PI3K->Proliferation MAPK->Proliferation

Mechanism of action: 4-anilinoquinazoline derivative competing with ATP at the EGFR kinase domain.

Formulation & Storage Troubleshooting (FAQs)

Q1: My compound precipitates immediately when I add it to the cell culture media. How do I fix this? Causality: Halogenated 4-anilinoquinazolines are highly lipophilic. Introducing a high-concentration DMSO stock directly into aqueous media causes rapid nucleation and drug precipitation, drastically reducing the bioavailable concentration. Solution: Never dilute directly from a 10 mM stock into media. Perform your serial dilutions in 100% anhydrous DMSO first. Then, perform a 1:1000 dilution of these intermediate stocks into pre-warmed (37°C) complete media to maintain a constant 0.1% DMSO concentration across all wells.

Q2: I am seeing a 100-fold discrepancy between my biochemical kinase assay IC50 and my cellular viability IC50. Is my compound degrading? Causality: This is a classic artifact of protein binding and cellular ATP competition, not degradation. In biochemical assays, ATP is artificially low (often 10 µM), and there are no serum proteins. In cellular assays, the drug must cross the lipid bilayer, compete with 1–5 mM intracellular ATP, and avoid sequestration by serum proteins (e.g., BSA)[4][6]. Solution: To validate target engagement, run a cellular phosphorylation assay (e.g., Western blot for p-EGFR) after only 2 hours of treatment in serum-free media. This isolates the drug's direct kinase inhibition from downstream viability effects.

Q3: Can I store my diluted media stocks at 4°C for the next experiment? Causality: No. The compound will crash out of solution at lower temperatures due to reduced solubility, and repeated freeze-thaw cycles of DMSO stocks can introduce ambient moisture, hydrolyzing the compound. Solution: Store the 10 mM master stock in single-use aliquots at -80°C under argon or nitrogen. Always prepare media dilutions fresh immediately before treating cells.

Self-Validating Experimental Workflow

To ensure scientific integrity, your dose-response protocol must be a self-validating system. This means incorporating internal controls that confirm assay health regardless of the inhibitor's performance.

Step-by-Step Methodology: Cellular Dose-Response Optimization
  • Cell Seeding: Seed cells (e.g., HCC827 or A549) at 2,000–5,000 cells/well in a 96-well plate. Validation Check: Include a "Media Only" background control and an "Untreated Cells" growth control. Incubate for 24 hours at 37°C to allow adherence.

  • DMSO Serial Dilution: In a separate V-bottom plate, prepare a 9-point, 3-fold serial dilution of the inhibitor in 100% DMSO. The top concentration should be 10 mM.

  • Media Preparation: Transfer 2 µL of each DMSO dilution into 2 mL of pre-warmed complete media (yields a 10 µM top concentration at 0.1% DMSO). Validation Check: Prepare a Vehicle Control containing exactly 0.1% DMSO in media to rule out solvent toxicity.

  • Treatment: Aspirate old media from the cells and gently add 100 µL of the drug-containing media. Validation Check: Include a known positive control (e.g., at 1 µM) to confirm the cell line's sensitivity[1].

  • Incubation & Assay: Incubate for 72 hours. Add CellTiter-Glo® reagent, lyse for 10 minutes on an orbital shaker, and read luminescence.

  • Analysis: Normalize data to the 0.1% DMSO vehicle control (100% viability). Fit the data using a 4-parameter non-linear regression model to determine the IC50.

Workflow Stock 1. 10 mM Stock (100% DMSO) Dilution 2. Serial Dilution (0.1% Final DMSO) Stock->Dilution Incubation 3. Cell Treatment (24h - 72h) Dilution->Incubation Assay 4. Viability Assay (CellTiter-Glo) Incubation->Assay Analysis 5. IC50 Fit (Non-linear) Assay->Analysis

Step-by-step in vitro workflow for optimizing quinazoline-based EGFR inhibitor dose-responses.

Quantitative Data Presentation: Expected Baselines

When analyzing your data, compare your IC50 values against established baselines for 4-anilinoquinazoline derivatives. Discrepancies often indicate formulation errors or acquired resistance mutations (such as the T790M gatekeeper mutation, which restores ATP binding affinity and blocks first-generation inhibitors)[2][5].

Target / Cell LineAssay TypeExpected IC50 RangeMechanistic Notes
Isolated EGFR (WT) Biochemical Kinase1.0 – 15.0 nMHigh sensitivity due to lack of cellular ATP competition and zero serum protein binding.
HCC827 (Exon 19 del) Cellular Viability (72h)5.0 – 50.0 nMActivating mutation renders the kinase domain highly susceptible to competitive inhibition.
A549 (WT EGFR) Cellular Viability (72h)1.5 – 5.0 µMHigh basal resistance driven by downstream KRAS mutations, bypassing EGFR blockade.
H1975 (L858R/T790M) Cellular Viability (72h)> 10.0 µMT790M gatekeeper mutation sterically hinders the inhibitor and restores ATP affinity.

References

  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives Frontiers in Chemistry (2021) URL:[Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) International Journal of Molecular Sciences / PMC (2021) URL:[Link]

  • Design and Evaluation of Potent EGFR Inhibitors through the Incorporation of Macrocyclic Polyamine Moieties into the 4-Anilinoquinazoline Scaffold Journal of Medicinal Chemistry (2018) URL:[Link]

  • Design and Modeling of 4-Anilinoquinazoline Derivatives as Small Molecule Inhibitors of T790M/C797S EGFR Mutations The Open Bioinformatics Journal (2023) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Resistance to N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine

Welcome to the Application Science Support Center. N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine is a potent, first-generation ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine is a potent, first-generation ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR). While highly effective against cells harboring sensitizing mutations (e.g., Exon 19 deletions), acquired resistance is an inevitable hurdle in longitudinal in vitro and in vivo models.

This guide provides field-proven methodologies, mechanistic insights, and self-validating protocols to diagnose and overcome resistance phenotypes in your cellular assays.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: My previously sensitive cancer cell line now exhibits an IC50 > 5 µM. What is the molecular basis for this sudden loss of efficacy? A1: Resistance to 4-anilinoquinazolines typically bifurcates into two evolutionary paths: target-dependent modification or target-independent bypass signaling[1].

  • Target-Dependent: The most frequent cause is the acquisition of a secondary "gatekeeper" mutation in EGFR, predominantly T790M[2]. The substitution of threonine with a bulky methionine residue creates a steric clash with the dimethoxyquinazoline core of your compound. Furthermore, this mutation functionally restores the receptor's affinity for intracellular ATP to wild-type levels, effectively outcompeting your ATP-competitive inhibitor.

  • Target-Independent: Cancer cells can bypass EGFR blockade by amplifying alternative receptor tyrosine kinases (RTKs). The classic example is MET oncogene amplification[3]. Overexpressed MET trans-phosphorylates ERBB3 (HER3), which subsequently activates the PI3K/AKT survival pathway, rendering the cells completely independent of EGFR signaling.

Q2: How do I experimentally distinguish between a T790M mutation and MET amplification in my resistant sublines? A2: We recommend a dual-pronged approach. First, perform targeted Sanger or Next-Generation Sequencing (NGS) on EGFR Exon 20 to check for the T790M substitution. Concurrently, utilize immunoblotting to assess the phosphorylation status of downstream effectors (AKT/PI3K) in the presence of the inhibitor. If downstream signaling remains active despite complete target (EGFR) inhibition, a bypass track like MET is likely driving survival[1].

Section 2: Diagnostic Workflow

ResistanceWorkflow Start Resistant Cell Line (IC50 > 1 µM) Seq Sequence EGFR Exon 20 (Target-Dependent Check) Start->Seq T790M T790M Mutation Detected? Seq->T790M NoT790 Assess Bypass Tracks (Target-Independent Check) T790M->NoT790 No Rescue1 Switch to 3rd-Gen Irreversible TKI T790M->Rescue1 Yes MET MET Amplification Detected via FISH/WB? NoT790->MET Rescue2 Combinatorial Therapy: EGFR-TKI + MET Inhibitor MET->Rescue2 Yes Unknown Investigate Phenotypic Transformation (e.g., EMT) MET->Unknown No

Workflow for characterizing and overcoming EGFR-TKI resistance mechanisms in cancer cell models.

Section 3: Self-Validating Experimental Protocols
Protocol A: Immunoblotting Validation of Bypass Signaling

Rationale & Causality: To determine if resistance is driven by a bypass track like MET, you must evaluate the downstream signaling architecture. If N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine successfully abolishes EGFR phosphorylation but fails to suppress AKT phosphorylation, a bypass track is actively maintaining survival[3]. Self-Validating Control: Always run the parental (sensitive) cell line alongside the resistant subline. Complete ablation of p-AKT in the parental line confirms your compound and assay conditions are optimal, isolating the resistant phenotype as a true biological variable rather than an assay artifact.

Step-by-Step Methodology:

  • Seed parental and resistant cells in 6-well plates and culture to 70% confluence.

  • Serum-starve cells overnight (0.1% FBS) to reduce basal RTK noise.

  • Treat both lines with 1 µM N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine or DMSO vehicle for 2 hours.

  • Lyse cells on ice using cold RIPA buffer supplemented with fresh protease and phosphatase inhibitors.

  • Perform SDS-PAGE and immunoblotting. Probe for: p-EGFR (Y1068), total EGFR, p-MET (Y1234/1235), total MET, p-ERBB3 (Y1289), and p-AKT (S473).

Protocol B: Combinatorial Rescue Viability Assay

Rationale & Causality: If MET amplification is confirmed, monotherapy will fail. You must rationally design a combinatorial assay to collapse the redundant signaling network. By co-administering your EGFR inhibitor with a MET inhibitor, you simultaneously shut down the primary oncogene and the ERBB3-PI3K bypass track, inducing apoptosis[1]. Self-Validating Control: Utilize a 3rd-generation irreversible TKI (e.g., Osimertinib) as a parallel monotherapy treatment arm. If the cells are resistant to your combinatorial therapy but sensitive to Osimertinib, you have functionally validated that the resistance is target-dependent (T790M) rather than MET-driven, validating your mechanistic hypothesis prior to sequencing.

Step-by-Step Methodology:

  • Seed resistant cells at 3,000 cells/well in a 96-well opaque tissue culture plate.

  • Prepare a 2D drug matrix: Titrate N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine (0 to 10 µM) against a fixed concentration of a MET inhibitor (e.g., 500 nM Crizotinib).

  • In parallel wells, set up the self-validating Osimertinib control arm (0 to 10 µM).

  • Incubate for 72 hours under standard culture conditions (37°C, 5% CO2).

  • Quantify ATP-dependent luminescence (e.g., CellTiter-Glo) to determine cell viability and calculate the shifted IC50 values.

Section 4: Quantitative Data & Expected Outcomes

Summarized below are the expected quantitative shifts in IC50 values based on the underlying resistance mechanism and the applied rescue strategy.

Cell Line PhenotypePrimary Resistance DriverMonotherapy IC50 (Compound)Validated Rescue StrategyExpected Rescue IC50
Parental Line None (Sensitizing Mutation)~10 - 15 nMN/AN/A
Resistant Subline A Target-Dependent (T790M)> 5,000 nMSwitch to 3rd-Gen TKI< 20 nM
Resistant Subline B Target-Independent (MET Amp)> 5,000 nMCompound + MET Inhibitor< 50 nM
Section 5: References
  • Engelman JA, et al. MET Amplification Leads to Gefitinib Resistance in Lung Cancer by Activating ERBB3 Signaling. Science. [Link]

  • Engelman JA, Jänne PA. Mechanisms of Acquired Resistance to Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Non–Small Cell Lung Cancer. Clinical Cancer Research. [Link]

  • Normanno N, et al. Targeting the EGFR T790M mutation in non-small-cell lung cancer. Expert Opinion on Therapeutic Targets. [Link]

Sources

Optimization

N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine stability and storage conditions

Welcome to the Application Science portal for N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science portal for N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with this highly potent 4-anilinoquinazoline derivative.

This compound functions as an ATP-competitive inhibitor targeting the hinge region of key tyrosine kinases, notably EGFR and JAK3[1]. Because quinazoline-based kinase inhibitors are notoriously hydrophobic and prone to moisture-induced degradation or precipitation[2], strict adherence to the causality-driven protocols below is critical for reproducible in vitro and in vivo results.

I. Quantitative Physicochemical & Storage Data

To ensure structural integrity and prevent assay failure due to compound crash-out, adhere to the following empirically validated parameters[2][3][4].

ParameterSpecificationScientific Rationale
Molecular Weight ~407.2 g/mol The halogenated (iodo) aniline ring significantly increases lipophilicity.
Solid Storage -20°C (Desiccated)Prevents ambient moisture absorption and oxidative degradation. Shelf life: ≥ 3 years.
DMSO Solubility 15 - 25 mg/mLHighly soluble in aprotic solvents. Requires anhydrous DMSO to prevent nucleation.
DMF Solubility ~25 mg/mLAlternative to DMSO; useful for specific biochemical assays to avoid DMSO-induced cytotoxicity.
Aqueous Solubility < 0.5 mg/mLSparingly soluble. Requires co-solvents (PEG300/Tween) or carrier proteins for biological media.
Solution Storage -80°C (Aliquoted)Limit to 1 month. Freeze-thaw cycles induce micro-precipitation that alters effective molarity.
II. Mechanism of Action & Workflow Visualizations

MOA Inhibitor N-(4-iodophenyl)-6,7- dimethoxyquinazolin-4-amine Kinase EGFR / JAK3 Kinase Domain (Hinge Region) Inhibitor->Kinase ATP-Competitive Binding Signaling Downstream Phosphorylation (STAT3, AKT, ERK) Kinase->Signaling Kinase Activation ATP Endogenous ATP ATP->Kinase Sterically Blocked Effect Tumor Cell Proliferation & Survival Signaling->Effect Promotes

Fig 1: ATP-competitive inhibition of EGFR/JAK3 signaling pathways by the quinazoline derivative.

Protocol Powder Lyophilized Powder Store at -20°C Recon Reconstitute in Anhydrous DMSO (Max 25 mg/mL) Powder->Recon Add Solvent QC1 QC: Visual Clarity Check (No Turbidity) Recon->QC1 Vortex & Sonicate Aliquot Aliquot & Purge with Argon (Prevent Moisture) QC1->Aliquot Pass Store Store at -80°C (Max 1 Month) Aliquot->Store Freeze InVitro Aqueous Dilution (Use < 24 hrs) Store->InVitro Thaw for Assays InVivo In Vivo Formulation (PEG300/Tween-80) Store->InVivo Thaw for Dosing

Fig 2: Validated lifecycle workflow for the preparation, QC, and storage of the compound.

III. Troubleshooting & FAQs

Q: My DMSO stock solution developed a white precipitate after a week at -20°C. Why did this happen, and can I salvage it? A: This is a classic symptom of moisture contamination. DMSO is highly hygroscopic; every time a vial is opened to ambient air, it absorbs atmospheric water[5]. Because the 4-anilinoquinazoline core is intensely hydrophobic, even a 2-5% increase in water content lowers the solvent's dielectric constant enough to force the compound out of solution (nucleation). Causality & Fix: You cannot simply vortex it back into solution reliably. To salvage, you must gently heat the vial to 37°C in a water bath and sonicate for 5 minutes. Self-Validating Step: Hold the vial against a bright light; if any micro-crystals remain, the effective molarity is compromised, and the stock must be discarded. Always purge vials with Argon gas before sealing.

Q: Can I prepare my aqueous working solutions (e.g., in PBS or cell culture media) in advance for a 72-hour proliferation assay? A: Absolutely not. The compound is sparingly soluble in aqueous buffers (~0.5 mg/mL max when diluted from DMF/DMSO)[2]. Over a 24-48 hour period, the compound will undergo slow aggregation and crash out of the aqueous phase, leading to artificially high IC50 values because the cells are exposed to a fraction of the intended dose. Best Practice: Dilute the DMSO stock into pre-warmed (37°C) media immediately before dosing your cells. Ensure the final DMSO concentration does not exceed 0.1% v/v to prevent solvent-induced cytotoxicity[6].

Q: I am seeing off-target effects in my kinase panel. Isn't this compound a specific JAK3 inhibitor? A: No. While structurally related quinazolines (like WHI-P154 and WHI-P131) were originally marketed as JAK3 specific, rigorous kinome profiling has proven they are highly potent EGFR inhibitors (IC50 in the low nanomolar range, ~4 nM)[1][7]. The 4-anilinoquinazoline scaffold perfectly mimics the adenine ring of ATP, allowing it to dock deeply into the highly conserved EGFR hinge region. You must account for EGFR inhibition in your experimental design.

IV. Validated Experimental Protocols
Protocol 1: Preparation of Self-Validating In Vitro Master Stock (10 mM)

Objective: Create a stable, moisture-free stock for cellular assays.

  • Equilibration: Remove the lyophilized powder from -20°C storage and allow it to equilibrate to room temperature (RT) for 30 minutes before opening the vial. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, ruining stability.

  • Reconstitution: Add the calculated volume of commercially sealed, anhydrous DMSO (≥99.9% purity) directly to the vial.

  • Dissolution: Vortex for 30 seconds. If dissolution is incomplete, sonicate in a water bath at RT for 2-3 minutes.

  • Validation Checkpoint: Visually inspect the solution. It must be completely transparent with no refractive swirling or particulate matter.

  • Aliquoting: Divide the stock into 10-20 µL single-use aliquots in sterile, low-bind microcentrifuge tubes.

  • Preservation: Overlay the headspace of each tube with a gentle stream of Argon or Nitrogen gas for 3 seconds, cap tightly, and flash-freeze in liquid nitrogen before transferring to -80°C[3].

Protocol 2: In Vivo Formulation for Animal Dosing (Clear Solution Method)

Objective: Formulate a precipitate-free solution (≥ 2.5 mg/mL) suitable for IP or IV injection without causing embolism or localized toxicity[7]. Note: Do not use straight PBS, as the compound will immediately precipitate.

  • Solvent Preparation: Prepare a 25.0 mg/mL stock solution of the compound in anhydrous DMSO.

  • Primary Solubilization: In a sterile glass vial, add 100 µL of the DMSO stock to 400 µL of PEG300. Vortex vigorously for 1 minute. Causality: PEG300 acts as a co-solvent that coats the hydrophobic quinazoline molecules, preventing them from aggregating.

  • Surfactant Addition: Add 50 µL of Tween-80 to the mixture. Pipette up and down to mix evenly. Causality: Tween-80 reduces the surface tension and forms micelles that will encapsulate the drug upon aqueous dilution.

  • Aqueous Phase Integration: Dropwise, add 450 µL of sterile Saline (0.9% NaCl) while continuously vortexing.

  • Validation Checkpoint: The final 1 mL solution (containing 2.5 mg of compound) must be a clear, homogenous liquid. Use this formulation within 4 hours of preparation.

References
  • PMC - NIH. "WHI-P154 enhances the chemotherapeutic effect of anticancer agents in ABCG2-overexpressing cells".[Link]

  • Blood (American Society of Hematology). "The specificity of JAK3 kinase inhibitors".[Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine (CAS RN: 1569070-88-7). This guide is designed for researchers, scie...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine (CAS RN: 1569070-88-7). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of crystallizing this quinazoline derivative. As a critical intermediate in pharmaceutical research, achieving a crystalline solid of high purity and consistent form is paramount for reproducible downstream applications.[1][2] This document provides in-depth troubleshooting guides, answers to frequently asked questions, and validated protocols to address common challenges encountered during the crystallization process.

Section 1: Troubleshooting Guide

This section addresses the most common issues observed during the crystallization of N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine. Each problem is followed by a detailed explanation of the underlying causes and a step-by-step guide to its resolution.

Q1: My compound is "oiling out" and forming a viscous liquid instead of crystals. What's happening and how do I fix it?

A1: Understanding the Problem: "Oiling out," or liquid-liquid phase separation, occurs when the concentration of the solute in the solution exceeds the supersaturation limit to such an extent that a solute-rich liquid phase separates before crystal nucleation can occur.[3] This is common for molecules with flexible structures or when cooling is too rapid.[3]

Troubleshooting Strategy:

  • Reduce Supersaturation Rate: The primary goal is to slow down the generation of supersaturation.

    • Slower Cooling: Decrease the cooling rate significantly. If you are using an ice bath, switch to a programmable cryostat or allow the solution to cool slowly at room temperature, followed by refrigeration. A rate of 5-10 °C per hour is a good starting point.

    • Slower Anti-Solvent Addition: If using an anti-solvent method, add the anti-solvent much more slowly, dropwise, and with vigorous stirring to ensure localized supersaturation does not become too high.[4] Consider adding the anti-solvent at a slightly elevated temperature.

  • Increase Solubilization Temperature: Dissolve the compound at a higher temperature (if solvent stability allows) to ensure complete dissolution and then begin the slow cooling process. This creates a larger metastable zone width to work within.

  • Change the Solvent System:

    • Select a solvent in which the compound has slightly lower solubility. This reduces the steepness of the solubility curve.

    • Use a solvent mixture that disrupts the solute's self-association that can lead to the formation of the oil phase.

  • Introduce Seed Crystals: Seeding is a powerful technique to bypass the need for primary nucleation.[5] Add a small quantity of previously obtained high-quality crystals once the solution is slightly supersaturated. This provides a template for growth and can prevent oiling out.[3][5]

Q2: I'm getting an amorphous precipitate or a very fine, powder-like solid instead of well-defined crystals. How can I improve crystal size and quality?

A2: Understanding the Problem: The formation of amorphous solid or microcrystals indicates that the nucleation rate is far too high compared to the crystal growth rate.[6] This rapid nucleation is typically caused by excessively high supersaturation, leading to a "crash out" of the material from the solution.

Troubleshooting Strategy:

The key is to maintain the solution within the "metastable zone" where crystal growth is favored over nucleation.

dot

Caption: Decision workflow for improving crystal size and quality.

  • Decrease Solute Concentration: Start with a less concentrated solution. While this may reduce the overall yield per batch, it will lower the supersaturation level and promote slower, more orderly crystal growth.

  • Optimize Temperature Profile: As with oiling out, slow cooling is critical. Avoid shocking the solution with a rapid temperature drop.

  • Control Agitation: Stirring that is too vigorous can increase secondary nucleation, leading to smaller crystals. Reduce the stirring speed once nucleation has begun to allow for quiescent growth.

  • Solvent Selection: Consider solvents like ethyl acetate, acetonitrile, or mixtures with alcohols (e.g., ethanol/water). Quinazoline derivatives often show variable solubility in these systems, allowing for fine-tuning.[7][8]

  • Utilize Seeding: Introduce a small number of seed crystals into a slightly supersaturated solution. This allows you to control the number of nucleation sites and channel the solute towards the growth of existing crystals rather than the formation of new ones.[5]

Q3: My crystal yield is consistently low. What factors could be contributing to this?

A3: Understanding the Problem: Low yield can be attributed to several factors, including incomplete precipitation, high solubility of the compound in the mother liquor, or material loss during workup.

Troubleshooting Strategy:

  • Maximize Supersaturation (Controlled): While high supersaturation can lead to poor quality, insufficient supersaturation leads to low yield. Ensure your final crystallization temperature is low enough to minimize the compound's solubility in the mother liquor. Allow sufficient time (several hours to overnight) at the final temperature for the crystallization to complete.

  • Optimize the Solvent/Anti-Solvent Ratio: In anti-solvent crystallization, ensure you have added a sufficient volume of the anti-solvent to fully precipitate the product. You can perform a small-scale test on the mother liquor by adding more anti-solvent to see if more product precipitates.

  • Consider pH Adjustment: The amine group on the quinazoline ring means the compound's solubility can be pH-dependent. If crystallizing from a protic or aqueous system, ensure the pH is adjusted to a point where the free base is least soluble (typically basic conditions).

  • Minimize Transfer Losses: Wash the collected crystals with a minimal amount of ice-cold solvent to avoid redissolving the product.[4] Ensure all product is scraped from the crystallization vessel.

  • Check for Polymorphism: Different crystalline forms (polymorphs) can have different solubilities.[9][10][11] It's possible you are crystallizing a more soluble, metastable form. Characterize your solid by DSC or XRPD to investigate this possibility.[3][12]

Section 2: Frequently Asked Questions (FAQs)

Q: What are the best starting solvent systems for N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine? A: Specific solubility data for this exact compound is not widely published.[7] However, based on the quinazoline scaffold, good starting points for solubility screening include:

  • Good Solvents (for dissolving): Dichloromethane (DCM), Dimethylformamide (DMF), Tetrahydrofuran (THF), Dioxane.[13][14]

  • Poor Solvents / Anti-Solvents: Hexanes, Heptane, Diethyl Ether, Water, Methanol, Ethanol.[14][15]

  • Single-Solvent Systems (for cooling crystallization): Ethyl Acetate, Acetonitrile, Isopropanol.

A recommended approach is to screen solvent/anti-solvent pairs, such as THF/Hexane or DCM/Methanol.

Q: How can I obtain single crystals suitable for X-ray diffraction? A: Growing single crystals requires very slow crystallization to minimize nucleation sites.

  • Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., chloroform-ethanol mixture) to near-saturation, filter the solution, and place it in a vial covered with a perforated lid to allow for very slow evaporation over several days.[4]

  • Vapor Diffusion: Place a concentrated solution of your compound in a small open vial. Place this vial inside a larger, sealed jar containing a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the compound solution, gradually inducing crystallization.[4]

  • Slow Cooling: Use a programmable bath to cool a saturated solution at a rate of 1-2 °C per hour.

Q: Does this compound exhibit polymorphism? A: It is highly probable. A significant percentage of active pharmaceutical ingredients (APIs) exist in multiple polymorphic forms.[10][16] Polymorphs can have different physical properties, including melting point, solubility, and stability.[11] It is crucial during drug development to perform a polymorph screen to identify and characterize the most stable form.[16][17] Analytical techniques like Powder X-ray Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) are essential for this characterization.[3]

Section 3: Key Experimental Protocols

Protocol 1: Cooling Crystallization from a Single Solvent (Example: Acetonitrile)
  • In a clean flask equipped with a magnetic stirrer and reflux condenser, add the crude N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine.

  • Add a minimal amount of acetonitrile and heat the mixture to reflux (approx. 80-82 °C) with stirring until the solid is completely dissolved. If the solid does not dissolve, add small aliquots of acetonitrile until a clear solution is achieved.

  • Once dissolved, remove the heat source and allow the solution to cool slowly towards room temperature. For optimal crystal growth, insulate the flask to slow the cooling process.

  • (Optional) If you have seed crystals, add them once the solution has cooled by about 15-20 °C.

  • Once the solution reaches room temperature, place it in a refrigerator (4 °C) for at least 4 hours, or overnight, to maximize precipitation.

  • Collect the crystals by vacuum filtration, washing with a small volume of ice-cold acetonitrile.

  • Dry the crystals under vacuum to a constant weight.

Protocol 2: Anti-Solvent Crystallization (Example: THF/Hexane)
  • Dissolve the crude compound in the minimum amount of Tetrahydrofuran (THF) at room temperature to create a concentrated solution.

  • Filter the solution to remove any insoluble impurities.

  • With vigorous stirring, add n-hexane dropwise via an addition funnel.

  • Continue adding hexane until the solution becomes persistently cloudy (turbid), indicating the onset of nucleation.

  • Stop the addition and allow the solution to stir at room temperature for 1-2 hours to allow crystals to grow.

  • Add the remaining portion of the anti-solvent (typically 2-3 volumes relative to the THF) at a slightly faster rate.

  • Cool the resulting slurry in an ice bath for 1 hour to complete the precipitation.

  • Collect the crystals by vacuum filtration, washing with a small volume of the THF/hexane mixture.

  • Dry the crystals under vacuum.

dot

Caption: Step-by-step workflow for anti-solvent crystallization.

References

  • Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). (n.d.). MDPI.
  • Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism. (n.d.). GBMSA.
  • The Importance of Polymorph Screenings: Risk Mitigation and Manufacturing Control. (2024, July 8). SGS.
  • Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives. (n.d.). BenchChem.
  • Solubility Profile of Quinazoline-7-carbonitrile and Its Derivatives in Common Laboratory Solvents: A Technical Guide. (n.d.). BenchChem.
  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024, December 25). BOC Sciences.
  • Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. (2020, November 27). Bentham Science.
  • Synthesis of Some New Quinazoline Derivatives and Theoretical Studies of their Geometries. (2011, April 30). Semantic Scholar.
  • Effect of Polymorphism Formulations. (2025, November 6). Veeprho.
  • Drug Polymorphism: A Key Consideration for API Development. (n.d.). Curia Global.
  • Luo, Y., et al. (n.d.). Quinazoline derivatives: synthesis and bioactivities. PMC.
  • Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. (2017, March 30). ResearchGate.
  • N-(4-Iodophenyl)-6,7-dimethoxyquinolin-4-amine: A Cutting-Edge Compound. (n.d.). Huateng Pharma.
  • Quinazoline. (n.d.). In Wikipedia.
  • Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. (2023, August 14). MDPI.
  • Crystallization Process Development & Optimization Services. (2025, December 4). Crystal Pharmatech.
  • Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. (2019, April 19). ACS Publications.
  • Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative C. (n.d.). e-Publications@Marquette.
  • Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization. (n.d.). Scribd.
  • Chemical crystallization. (n.d.). SPT Labtech.
  • N-(4-Iodophenyl)-6,7-dimethoxyquinolin-4-amine. (n.d.). BenchChem.
  • Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. (n.d.). PMC.
  • Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. (n.d.). PMC.
  • Technical Support Center: Synthesis of 4-Methoxyquinolin-7-amine. (n.d.). BenchChem.
  • Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. (n.d.). PMC.
  • 4-Amino-6,7-dimethoxy quinazoline derivatives, process for their preparation, their use and a pharmaceutical composition. (n.d.). Google Patents.
  • N-(2, 5-Dimethoxyphenyl)-6-nitroquinazolin-4-amine. (2012, January). ResearchGate.
  • Crystalline forms OF N-[4-(chlorodifluoromethoxy)phenyl]-6-[(3R)-3-hydroxypyrrolidin-1-yl]-5-(1H-pyrazol-5-yl)pyridine-3-carboxamide. (n.d.). Google Patents.
  • Preparation, solid state characterization, and single crystal structure analysis of N-(4-(6-(4-(trifluoromethyl)phenyl)pyrimidin-4-yloxy)benzo[d]thiazol-2-yl)acetamide crystal forms. (n.d.). RSC Publishing.
  • Synthesis and crystallization of N-(4-nitrophenyl) acetamides. (2020, November 20). JCBPS.

Sources

Optimization

N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine formulation for in vivo delivery

Prepared by the Office of the Senior Application Scientist This guide is intended for researchers, scientists, and drug development professionals working with N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine. Given its c...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

This guide is intended for researchers, scientists, and drug development professionals working with N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine. Given its classification as a likely Biopharmaceutics Classification System (BCS) Class II or IV compound, this molecule presents significant challenges related to poor aqueous solubility and variable bioavailability.[1] This document provides a curated collection of frequently asked questions and in-depth troubleshooting guides to facilitate successful in vivo formulation and delivery.

Frequently Asked Questions (FAQs)

Q1: What is N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine and what are its primary formulation challenges?

N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine is a synthetic heterocyclic compound belonging to the quinazoline class. Quinazoline derivatives are widely investigated for various therapeutic activities, including as anticancer and anti-inflammatory agents.[2][3] The primary challenge in developing this compound for in vivo use is its poor aqueous solubility. Molecules like this, often characterized by high crystallinity and lipophilicity, are frequently termed "brick-dust" APIs.[1] This poor solubility directly compromises bioavailability, leading to low or erratic drug absorption after administration.[4]

Q2: What are the most promising formulation strategies to enhance the bioavailability of this compound?

To overcome poor solubility, several advanced formulation strategies can be employed. The choice depends on the desired route of administration and target dose. Key approaches include:

  • Lipid-Based Drug Delivery Systems (LBDDS): These formulations use lipid excipients to dissolve the drug and maintain it in a solubilized state within the gastrointestinal tract.[5] This can improve absorption by mimicking the body's natural lipid uptake pathways.[4]

  • Amorphous Solid Dispersions (ASDs): This technique involves dispersing the drug in a polymer matrix to disrupt its crystalline structure.[1] The resulting amorphous form has higher energy and dissolves more rapidly in vivo.[6] Common polymers include hydroxypropyl methylcellulose (HPMC).[6]

  • Nanosizing: Reducing the particle size of the drug to the nanometer range increases the surface area, which can significantly enhance dissolution velocity.[7] Wet media milling is a common technique to achieve this.[7]

Q3: How should I select excipients for my formulation?

Excipient selection is a critical step and must be driven by functionality and compatibility with the API.[4]

  • For LBDDS , a screening process should be performed to identify lipids (e.g., glycerides, PEG esters) and surfactants that offer the highest solubilizing capacity for the compound.[4][5]

  • For ASDs , the choice of polymer is crucial. The polymer must be able to stabilize the amorphous form of the drug and prevent recrystallization.[6]

  • Compatibility studies are essential to ensure that the chosen excipients do not cause chemical degradation of the N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine.[8] As an amine, the compound may be susceptible to oxidation or pH-related degradation.[9]

Q4: What analytical methods are recommended for quantifying the compound in formulations and biological matrices?

Reverse-phase high-performance liquid chromatography with UV detection (HPLC-UV) is a standard and reliable method for this type of molecule.[9] For quantification in complex biological matrices like plasma, more sensitive methods such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are often required to achieve the necessary low limits of detection.[10][11] Method development should focus on achieving good peak shape, as basic amines can interact with silica-based columns, causing tailing.[9]

Q5: How should the compound and its formulations be stored to ensure stability?

The solid compound should be stored in a well-sealed container, protected from light and moisture, at controlled room temperature or as specified by the supplier. As a substituted amine, it may be susceptible to photodegradation and oxidation.[9] Formulations, especially liquid ones like LBDDS or nanosuspensions, should undergo rigorous stability testing.[8] This includes monitoring for chemical degradation of the API, physical changes like precipitation or phase separation, and any changes in performance (e.g., dissolution rate).

Troubleshooting Guides

Problem 1: Low or Inconsistent Bioavailability in Oral Dosing Studies

Symptom: You observe high variability between subjects and/or overall low plasma exposure (AUC) after oral administration of a simple suspension.

Causality: This is the classic presentation for a dissolution rate-limited compound. The drug is not dissolving fast enough in the gastrointestinal fluids to be effectively absorbed. The high lipophilicity may also make it prone to being trapped in food matrices or effluxed by intestinal transporters like P-glycoprotein (MDR1) or BCRP.[12]

Troubleshooting Workflow & Solutions

G start Symptom: Low/Variable Oral Bioavailability check_solubility Is the API solubility < 0.1 mg/mL in aqueous buffers (pH 1.2-6.8)? start->check_solubility formulation_strategy Implement Solubility Enhancement Strategy check_solubility->formulation_strategy Yes (Highly Likely) end Re-evaluate In Vivo PK check_solubility->end No (Unlikely, re-verify dose & analytics) lipid_based Lipid-Based Formulation (e.g., SMEDDS) See Protocol 1 formulation_strategy->lipid_based Option A asd Amorphous Solid Dispersion (e.g., Spray Drying) See Protocol 2 formulation_strategy->asd Option B check_efflux Consider Role of Efflux Transporters (MDR1/BCRP) lipid_based->check_efflux asd->check_efflux add_inhibitor Co-dose with known efflux inhibitor (e.g., Verapamil, Elacridar) in a non-clinical study check_efflux->add_inhibitor Yes, if exposure remains low check_efflux->end No, or if enhancement is now sufficient add_inhibitor->end

Caption: Decision tree for troubleshooting low oral bioavailability.

  • Confirm Baseline Solubility: First, confirm that the issue is indeed solubility. If you haven't already, measure the kinetic solubility of N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine in simulated gastric and intestinal fluids.

  • Implement an Enabling Formulation: Move away from simple suspensions.

    • Option A: Lipid-Based Formulation: Formulate the compound into a Self-Microemulsifying Drug Delivery System (SMEDDS). These systems consist of oils, surfactants, and co-solvents, which spontaneously form a fine microemulsion upon contact with aqueous media, presenting the drug in a solubilized state for absorption.[13] See Protocol 1 for a starting point.

    • Option B: Amorphous Solid Dispersion (ASD): Create an ASD via spray drying or hot-melt extrusion. This locks the drug in a high-energy, amorphous state that enhances dissolution.[1][6] See Protocol 2 .

  • Evaluate Efflux Transporter Involvement: If exposure is still lower than expected even with an advanced formulation, consider the impact of intestinal efflux transporters.[12] Quinazoline-based kinase inhibitors are often substrates for P-gp and BCRP. An exploratory in vivo study where the compound is co-dosed with a broad-spectrum efflux inhibitor can help diagnose this problem.[12]

Problem 2: Formulation Instability (Precipitation or Phase Separation)

Symptom: Your liquid formulation (e.g., in a lipid-based system or a dosing vehicle like PEG 400/water) appears clear initially but shows precipitation or phase separation after a few hours or upon dilution.

Causality: This is a classic supersaturation problem. The formulation vehicle can maintain a high concentration of the drug, but upon administration and dilution into the aqueous environment of the GI tract (or even upon standing), the drug concentration exceeds its thermodynamic solubility limit, causing it to crash out of solution. Incompatibility with excipients can also lead to instability.[8]

Recommended Solutions
Potential Cause Solution Scientific Rationale
Supersaturation/Precipitation Incorporate a precipitation inhibitor, such as a hydrophilic polymer (e.g., HPMC, PVP) into the formulation.These polymers can maintain the drug in a supersaturated state for an extended period in vivo, allowing more time for absorption before the drug precipitates.[6]
Poor Emulsification Optimize the surfactant-to-oil ratio in LBDDS. Increase the amount or change the type of surfactant.A robust emulsion is critical to keep the drug solubilized in small droplets. An improper ratio can lead to phase separation and premature drug precipitation upon dilution.[4][5]
Excipient Incompatibility Conduct a systematic compatibility study. Mix the API with individual excipients and store under stressed conditions (e.g., 40°C/75% RH) for 2-4 weeks. Analyze for degradation products via HPLC.This proactively identifies chemical incompatibilities that can lead to loss of potency or the formation of impurities, which can themselves be insoluble.[8]
pH Shift Effects For parenteral formulations, ensure the vehicle is strongly buffered to the target pH. For oral formulations, consider enteric coating to bypass the acidic stomach environment if the drug is unstable at low pH.Quinazolines can have different solubilities and stability profiles at different pH values. A change in pH upon dilution or administration can trigger precipitation.[14]
Problem 3: Analytical Method Issues (Peak Tailing, Poor Reproducibility)

Symptom: During HPLC analysis, the peak for N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine shows significant tailing, and retention times are inconsistent between injections.

Causality: Poor peak shape for basic compounds like this amine is frequently caused by secondary ionic interactions between the protonated amine and residual acidic silanol groups on the surface of standard silica-based C18 columns.[9] Unstable retention times can be due to a variety of factors including poor column equilibration or mobile phase issues.[9]

Recommended Solutions
  • Modify Mobile Phase:

    • Adjust pH: Lower the pH of the aqueous mobile phase to 2.5-3.0 using an acid like formic acid or phosphoric acid. This ensures the amine is fully protonated and masks the interaction with silanols.

    • Add a Competing Base: Introduce a small amount (e.g., 0.1%) of a competing amine like triethylamine (TEA) to the mobile phase. TEA will preferentially bind to the active silanol sites, improving the peak shape of your analyte.[9]

  • Use a Modern Column: Switch to a column specifically designed for basic compounds. Many manufacturers offer "base-deactivated" or end-capped columns that have minimal residual silanol activity. Phenyl-hexyl or embedded polar group phases are also good alternatives.

  • Ensure System Stability:

    • Always allow the column to equilibrate for at least 10-15 column volumes with the initial mobile phase before starting a sequence.[9]

    • Prepare fresh mobile phase daily and ensure it is properly degassed to prevent pump issues.[9]

Detailed Experimental Protocols

Protocol 1: Preparation of a SMEDDS Formulation for Oral Delivery

This protocol provides a starting point for developing a Self-Microemulsifying Drug Delivery System. Ratios should be optimized based on systematic solubility and emulsification studies.

  • Excipient Screening:

    • Determine the solubility of N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine in various oils (e.g., Capryol™ 90, Labrafil® M 1944 CS), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-solvents (e.g., Transcutol® HP, PEG 400).

    • Select the oil, surfactant, and co-solvent that demonstrate the highest solubility for the API.

  • Formulation Preparation:

    • Accurately weigh the selected oil, surfactant, and co-solvent into a clear glass vial in a ratio of approximately 30:40:30 (w/w/w).

    • Heat the mixture to 40°C and stir gently with a magnetic stirrer until a homogenous, clear solution is formed.

    • While stirring, slowly add the powdered N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine until it is completely dissolved. The final drug load will depend on its solubility in the system.

  • Quality Control & Characterization:

    • Visual Inspection: The final formulation should be clear and free of any undissolved particles.

    • Emulsification Test: Add 1 mL of the SMEDDS formulation to 250 mL of purified water at 37°C with gentle stirring. A stable, clear or slightly bluish microemulsion should form rapidly (< 2 minutes).

    • Droplet Size Analysis: Measure the globule size of the resulting microemulsion using dynamic light scattering (DLS). A droplet size of <100 nm is typically desired.

Protocol 2: HPLC-UV Method for Quantification

This method serves as a robust starting point for the analysis of N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine in formulations.

Parameter Condition Rationale
Column Base-deactivated C18 (e.g., Waters XBridge BEH, Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µmMinimizes secondary interactions with the basic amine analyte, ensuring good peak symmetry.[9]
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to ensure the analyte is fully protonated and reduces silanol interactions.[9]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good resolution for many small molecules.
Gradient 10% B to 90% B over 15 minutes, hold for 3 min, return to 10% B over 2 min, equilibrate for 5 minA standard gradient to elute the highly lipophilic compound and clean the column.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CUsing a column oven ensures reproducible retention times by controlling temperature fluctuations.[9]
Detection (UV) 254 nm or determined λmaxQuinazoline structures typically have strong UV absorbance around this wavelength.[9] Determine the optimal wavelength by scanning a standard solution.
Injection Vol. 10 µLA typical injection volume; can be adjusted based on sample concentration.
Sample Diluent 50:50 Acetonitrile:WaterEnsures the sample is fully dissolved and compatible with the mobile phase.

References

  • Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement.
  • Ayenew, Z. et al. (2016). Optimising Excipients to Improve Bioavailability. Pharma's Almanac.
  • Pouton, C. W. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. PMC.
  • Raghuram, M. (2025). Enhancing solubility with novel excipients. Manufacturing Chemist.
  • Miller, D. A. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments. European Pharmaceutical Review.
  • BenchChem. (n.d.).
  • BenchChem. (n.d.). Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs.
  • Al-Mamun, A. et al. (2024). Plausible Action of N-(3,4-Dimethoxy-Phenyl)-6,7-Dimethoxyquinazoline-4-Amine (TKM01) as an Armor Against Alzheimer's Disease: In Silico and In Vivo Insights. Journal of Biochemical and Molecular Toxicology.
  • BenchChem. (n.d.). Refinement of analytical methods for 4-Methoxyquinolin-7-amine detection.
  • Al-Mamun, A. et al. (2026). Exploring the Therapeutic Potential of N-(3,4-dimethoxy phenyl)-6,7-dimethoxyquinazoline-4-amine (TKM01) in Aluminium-Induced Alzheimer's Disease-Like Model of Zebrafish. Neurochemical Research.
  • Dash, A. et al. (n.d.). Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies.
  • ResearchGate. (n.d.).
  • Di, L. et al. (2009). N-(3,4-dimethoxyphenethyl)-4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2[1H]-yl)-6,7-dimethoxyquinazolin-2-amine (CP-100,356)
  • IntechOpen. (n.d.).
  • Hamed, M. M. (2021). Synthesis and Applications of Quinazoline Derivatives. Research & Reviews: Journal of Chemistry.
  • Patel, K. et al. (n.d.). Quinazoline derivatives & pharmacological activities: a review. SciSpace.
  • Semantic Scholar. (2024).
  • Singh, M. et al. (n.d.). Formulation strategies to improve bioavailability and oral absorption of sotorasib (amg 510).
  • Mantovani, P.C. et al. (2023). Could the Change of Excipient Content Improve the Stability of Gastroresistant Omeprazole Pellets?. Brazilian Archives of Biology and Technology.

Sources

Troubleshooting

minimizing off-target effects of N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine

Welcome to the PD153035 Technical Support & Assay Troubleshooting Center . As a Senior Application Scientist, I frequently encounter experimental discrepancies arising from a common misconception: assuming that a "highly...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the PD153035 Technical Support & Assay Troubleshooting Center .

As a Senior Application Scientist, I frequently encounter experimental discrepancies arising from a common misconception: assuming that a "highly selective" inhibitor remains exclusively specific at all concentrations. N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine , commonly known as PD153035 or SU-5271, is a quinazoline-based, ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR)[1].

While its affinity for the EGFR kinase domain is extraordinary (in the low picomolar range), improper assay design, particularly excessive dosing, can trigger a cascade of off-target effects including HER2 cross-reactivity, DNA intercalation, and non-specific transcriptional changes[2][3]. This guide provides the causal logic and self-validating protocols required to isolate true EGFR-dependent phenotypes and eliminate off-target noise.

I. Core Principles of PD153035 Selectivity

To effectively troubleshoot, we must first understand the mechanistic causality behind PD153035's behavior at varying concentrations. The diagram below illustrates the divergence of on-target and off-target pathways based on dose.

G PD PD153035 (EGFR Inhibitor) LowDose Low Concentration (< 100 nM) PD->LowDose Titration HighDose High Concentration (> 1 µM) PD->HighDose Excess EGFR EGFR Kinase Inhibition (Targeted Effect) LowDose->EGFR Specific Binding HER2 HER2/ErbB2 Inhibition (Off-Target Kinase) HighDose->HER2 Cross-reactivity DNA DNA Intercalation (Cytotoxicity) HighDose->DNA Structural intercalation

Caption: Concentration-dependent target vs. off-target effects of PD153035.

II. Troubleshooting & FAQs

Q: Why am I observing massive cell death in my EGFR-null control cells when treated with PD153035? A: You are likely exceeding the selectivity window and inducing structural DNA intercalation. The Causality: PD153035 is a brominated anilinoquinazoline. At high micromolar concentrations (>1-10 µM), the planar, aromatic nature of the quinazoline core allows the molecule to slip between the stacked base pairs of double-stranded DNA. This structural intercalation unwinds supercoiled DNA, leading to non-specific cytotoxicity that is completely independent of its kinase-inhibitory function[2]. The Fix: Cap your in vitro cellular assays at 100–500 nM. Because the IC50 for EGFR autophosphorylation is ~25–29 pM[1][4], micromolar doses are unnecessary for target saturation.

Q: My downstream MAPK/AKT readout is suppressed, but I suspect it's due to HER2 (ErbB2) inhibition rather than EGFR. How can I differentiate? A: Perform a logarithmic dose-response titration to separate the thermodynamic binding events. The Causality: The ATP-binding pockets of the ErbB family members share high sequence homology. While the 3-bromoaniline substitution on PD153035 is sterically optimized for the EGFR pocket, at high concentrations, the thermodynamic barrier for binding the slightly different HER2 pocket is overcome[3]. PD153035 inhibits HER2 with an IC50 of ~2.3 µM—nearly 100,000-fold weaker than its affinity for EGFR[3]. The Fix: True EGFR-mediated effects will plateau at nanomolar concentrations. If your phenotypic effect only appears at >1 µM, it is an off-target artifact likely driven by HER2 transactivation suppression[5].

Q: How do I control for off-target transcriptional effects in long-term (48h+) assays? A: Implement an isogenic genetic control system. The Causality: Prolonged exposure to tyrosine kinase inhibitors can induce compensatory, off-target gene expression changes. Studies have shown that treating EGFR-null keratinocytes with PD153035 still results in the differential expression of hundreds of off-target genes[6]. The Fix: Always run a parallel control using an EGFR-null isogenic cell line (or an siRNA-mediated EGFR knockdown) treated with the exact same concentration of PD153035[6]. Any transcriptional changes observed in this control line are definitively off-target and must be subtracted from your primary data.

III. Quantitative Data Summary

To establish a rigorous assay, you must benchmark your working concentrations against the established kinetic parameters of PD153035.

Target / InteractionAssay TypeParameterValueSpecificity Status
EGFR (ErbB1) Cell-free Kinase Assay Ki​ 5.2 – 6.0 pMPrimary Target [1]
EGFR (ErbB1) Cellular Autophosphorylation IC50​ 25 – 29 pMPrimary Target [1][4]
HER2 (ErbB2) Cell-free Kinase Assay IC50​ ~2.3 µMOff-Target (Cross-reactivity)[3]
PC-3 Cells MTT Viability (EGFR-independent) IC50​ 8.9 to >10 µMOff-Target (Cytotoxicity)[1]
Double-Stranded DNA Gel Electrophoresis / RelaxationBinding>10 µMOff-Target (Intercalation)[2]

IV. Self-Validating Experimental Protocol: Establishing the Selectivity Window

To guarantee scientific integrity, your protocol must be a self-validating system . The workflow below uses internal negative controls to automatically flag off-target artifacts, ensuring that any observed phenotype is causally linked to EGFR inhibition.

Workflow A 1. Seed Cells (EGFR+ vs Null) B 2. Serial Dilution (1 pM to 10 µM) A->B C 3. Target Assay (pEGFR Western Blot) B->C On-Target Validation D 4. Off-Target Assay (Cell Viability/MTT) B->D Toxicity Screen E 5. Calculate Therapeutic Index (IC50_off / IC50_on) C->E D->E

Caption: Experimental workflow for validating the PD153035 selectivity window.

Step-by-Step Methodology:
  • Cell Seeding (The Internal Control): Seed an EGFR-overexpressing cell line (e.g., A431) and a matched EGFR-null or knockdown cell line in parallel 96-well plates at 1×104 cells/well. Allow 24 hours for adherence.

  • Compound Preparation & Serial Dilution: Reconstitute PD153035 in 100% DMSO to a 10 mM stock. Perform a 10-point logarithmic serial dilution in serum-free media ranging from 1 pM to 10 µM. Critical: Ensure final DMSO concentration remains constant (≤0.1%) across all wells to prevent solvent toxicity.

  • On-Target Validation (Phospho-EGFR Readout): Treat the EGFR+ cells for 2 hours. Stimulate with EGF (50 ng/mL) for 10 minutes. Lyse cells and perform a Western Blot or ELISA for phosphorylated EGFR (Tyr1068). Calculate the on-target IC50​ (expected ~29 pM)[4].

  • Off-Target Toxicity Screen (Viability Readout): Treat the EGFR-null cells with the same dilution series for 48 hours. Perform an MTT or CellTiter-Glo assay. Because these cells lack EGFR, any reduction in viability is definitively caused by off-target mechanisms (e.g., DNA intercalation or HER2 inhibition)[2][3]. Calculate the off-target IC50​ .

  • Establish the Therapeutic Index: Divide the Off-Target IC50​ by the On-Target IC50​ . Your working concentration for all future phenotypic assays must fall strictly within this calculated window (typically between 100 pM and 100 nM) to ensure absolute causal integrity.

V. References

  • AACR Journals. "Modeling the Transcriptional Consequences of Epidermal Growth Factor Receptor Ablation in Ras-Initiated Squamous Cancer."6

  • ACS Publications. "DNA Interaction of the Tyrosine Protein Kinase Inhibitor PD153035 and Its N-Methyl Analogue." 2

  • MedChemExpress. "PD153035 (SU-5271) | EGFR Inhibitor." 1

  • MDPI. "An Optical Tweezers-Based Single-Cell Manipulation and Detection Platform for Probing Real-Time Cancer Cell Chemotaxis and Response to Tyrosine Kinase Inhibitor PD153035."4

  • Amsterdam UMC. "The Development of Positron Emission Tomography Tracers for In Vivo Targeting the Kinase Domain of the Epidermal Growth Factor Receptor." 3

  • PMC. "Persistent transactivation of EGFR and ErbB2/HER2 by protease-activated receptor-1 promotes breast carcinoma cell invasion." 5

Sources

Reference Data & Comparative Studies

Validation

A Comparative Benchmarking of N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine Derivatives as Targeted Anticancer Agents

In the landscape of targeted cancer therapy, the 4-anilinoquinazoline scaffold has emerged as a cornerstone for the development of potent kinase inhibitors.[1] This guide provides a comparative analysis of N-(4-iodopheny...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of targeted cancer therapy, the 4-anilinoquinazoline scaffold has emerged as a cornerstone for the development of potent kinase inhibitors.[1] This guide provides a comparative analysis of N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine derivatives, a subset of this promising class of compounds. By examining their performance against key oncogenic drivers and outlining the experimental frameworks for their evaluation, this document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. We will delve into the structure-activity relationships (SAR), comparative efficacy, and the underlying mechanisms of action that define the therapeutic potential of these molecules.

The 4-Anilinoquinazoline Core: A Privileged Scaffold in Kinase Inhibition

The 4-anilino-6,7-dimethoxyquinazoline core is a well-established pharmacophore, forming the backbone of several clinically approved anticancer drugs.[2][3] Its primary mechanism of action involves competitive inhibition at the ATP-binding site of tyrosine kinases, crucial mediators of cell signaling pathways that are often dysregulated in cancer.[3] The 6,7-dimethoxy groups on the quinazoline ring have been shown to enhance potency.[4] This guide will focus on derivatives where the aniline moiety is substituted with an iodine atom at the 4-position, exploring how this halogen substitution influences biological activity.

Comparative Efficacy: A Data-Driven Analysis

Table 1: Comparative Inhibitory Activity (IC₅₀) of 4-Anilinoquinazoline Derivatives against EGFR and VEGFR-2 Kinases

Compound IDAnilino SubstitutionTarget KinaseIC₅₀ (µM)Reference
TKI-I (Analog) 3-iodophenylEGFRData not available in provided search results[5]
AG-1557 (Analog) 3-iodophenylEGFRPotent and selective inhibitor[6]
Compound 20 Unsubstituted anilinoEGFR0.000029[7]
Gefitinib 3-chloro-4-fluorophenylEGFRPotent inhibitor[2]
Compound 14b Diaryl-substituted anilinoVEGFR-20.016[8]

Note: IC₅₀ values are highly dependent on assay conditions. Direct comparison between different studies should be made with caution.

Table 2: Comparative Antiproliferative Activity (IC₅₀) of 4-Anilinoquinazoline Derivatives in Cancer Cell Lines

Compound IDAnilino SubstitutionCell LineCancer TypeIC₅₀ (µM)Reference
DW-8 3-chloro-4-fluorophenylHT-29Colorectal5.80[3]
DW-8 3-chloro-4-fluorophenylSW620Colorectal6.15[3]
Compound 3b 4-substituted-anilino-sulfonamideVarious-6.0 - 9.0
Compound 3c 4-substituted-anilino-sulfonamideVarious-4.0 - 8.0

Structure-Activity Relationship (SAR): The Impact of the 4-Iodo Substituent

The biological activity of 4-anilinoquinazoline derivatives is significantly influenced by the nature and position of substituents on both the quinazoline and aniline rings.

  • Anilino Moiety at C4: The substitution pattern on the aniline ring is a critical determinant of inhibitory potency and selectivity. Small, lipophilic groups at the meta-position (C3') of the aniline ring are generally favored for EGFR inhibition.[7] While direct comparative data for the 4-iodo derivative is sparse, computational studies on the 3-iodo analog (TKI-I) suggest its potential as an EGFR inhibitor.[5] The 4-iodo substitution is expected to impart significant lipophilicity and may influence the compound's interaction with the hydrophobic pocket of the kinase ATP-binding site.

  • Quinazoline Core at C6 and C7: The 6,7-dimethoxy substitution on the quinazoline ring is a common feature in potent kinase inhibitors, contributing to enhanced binding affinity.[4]

Targeted Signaling Pathways

N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine derivatives primarily exert their anticancer effects by targeting key signaling pathways involved in cell growth, proliferation, and survival. The two most prominent targets for this class of compounds are the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Inhibition of the EGFR Signaling Pathway

EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, differentiation, and survival.[2] Its aberrant activation is a hallmark of many cancers. 4-Anilinoquinazoline derivatives act as competitive inhibitors at the ATP-binding site of the EGFR kinase domain, thereby blocking downstream signaling cascades.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Inhibitor N-(4-iodophenyl)-6,7- dimethoxyquinazolin-4-amine Derivative Inhibitor->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR Signaling Pathway Inhibition.

Inhibition of the VEGFR-2 Signaling Pathway

VEGFR-2 is the main mediator of the pro-angiogenic effects of VEGF.[8] Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. By inhibiting VEGFR-2, these quinazoline derivatives can suppress tumor-associated angiogenesis.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K_AKT PI3K/AKT Pathway VEGFR2->PI3K_AKT Inhibitor N-(4-iodophenyl)-6,7- dimethoxyquinazolin-4-amine Derivative Inhibitor->VEGFR2 Inhibits PKC PKC PLCg->PKC RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway PKC->RAS_RAF_MEK_ERK Angiogenesis Angiogenesis, Vascular Permeability RAS_RAF_MEK_ERK->Angiogenesis PI3K_AKT->Angiogenesis

Caption: VEGFR-2 Signaling Pathway Inhibition.

Experimental Protocols for Compound Evaluation

To ensure the scientific integrity and reproducibility of findings, standardized experimental protocols are paramount. The following sections detail the methodologies for key in vitro assays used to evaluate the performance of N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine derivatives.

General Workflow for In Vitro Evaluation

The evaluation of novel anticancer compounds typically follows a hierarchical screening process, starting from broad cytotoxicity screening and progressing to more specific mechanistic assays.

Drug_Discovery_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Lead Optimization Compound_Synthesis Compound Synthesis Cytotoxicity_Screening Cytotoxicity Screening (e.g., MTT Assay) Compound_Synthesis->Cytotoxicity_Screening Hit_Identification Hit Identification Cytotoxicity_Screening->Hit_Identification Kinase_Inhibition_Assay Kinase Inhibition Assays (EGFR, VEGFR-2) Hit_Identification->Kinase_Inhibition_Assay Mechanism_of_Action Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) Kinase_Inhibition_Assay->Mechanism_of_Action SAR_Studies Structure-Activity Relationship (SAR) Studies Mechanism_of_Action->SAR_Studies ADME_Tox ADME/Tox Profiling SAR_Studies->ADME_Tox In_Vivo_Studies In Vivo Efficacy Studies ADME_Tox->In_Vivo_Studies Candidate Selection

Caption: Drug Discovery Workflow.

Protocol 1: Cell Viability/Cytotoxicity (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[4]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, HCT116, MCF-7)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compounds dissolved in DMSO

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of the test compounds (typically from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: In Vitro EGFR/VEGFR-2 Kinase Inhibition Assay

This assay measures the direct inhibitory effect of the compounds on the enzymatic activity of purified EGFR or VEGFR-2 kinase.

Objective: To determine the IC₅₀ of the test compounds against EGFR and VEGFR-2 kinase activity.

Materials:

  • Recombinant human EGFR or VEGFR-2 kinase

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ATP

  • Specific peptide substrate (e.g., Poly(Glu, Tyr) 4:1)[5]

  • Test compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

Procedure:

  • Reaction Setup: In a 96-well plate, add the kinase buffer, the test compound at various concentrations, and the recombinant kinase.

  • Initiation: Start the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol to measure the amount of ADP produced (which is proportional to kinase activity).

  • Signal Measurement: Measure the luminescence signal using a microplate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control and determine the IC₅₀ value.

Conclusion and Future Directions

The N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine scaffold holds considerable promise as a template for the design of novel kinase inhibitors for cancer therapy. The available data on related analogs suggest that these compounds are likely to exhibit potent inhibitory activity against key oncogenic drivers such as EGFR and VEGFR-2. The 4-iodo substitution is a key feature that warrants further investigation to fully elucidate its impact on potency, selectivity, and pharmacokinetic properties.

Future research should focus on the systematic synthesis and evaluation of a focused library of N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine derivatives. A direct, head-to-head comparison of these compounds against a panel of cancer cell lines and a broad range of kinases will be crucial for identifying lead candidates with optimal therapeutic profiles. Furthermore, in vivo studies in relevant animal models will be necessary to validate the preclinical efficacy and safety of these promising agents.

References

  • Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro. [Link]

  • Anilino-dialkoxyquinazolines: Screening Epidermal Growth Factor Receptor Tyrosine. [Link]

  • Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study. [Link]

  • Anticancer, antimicrobial and molecular docking analysis of newly synthesized iodoquinazoline derivatives. [Link]

  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. [Link]

  • Discovery of novel VEGFR-2 inhibitors embedding 6,7-dimethoxyquinazoline and diarylamide fragments. [Link]

  • Henan Rane Chemical Unveils EGFR Inhibitor AG-1557. [Link]

  • Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. [Link]

  • 4.3.5. EGFR Kinase Inhibition. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Design, Synthesis and Biological Evaluation of Several Novel 4-aminoquinazoline Derivatives as Potent Anti-Tumor Agents. [Link]

  • Cell Viability Assays. [Link]

  • Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, DW-8, in Colon Cancer Cells Is Mediated by Intrinsic Apoptosis. [Link]

Sources

Comparative

Efficacy of 4-Anilino-6,7-Dimethoxyquinazoline Derivatives in Colon Cancer Cell Lines: A Comparative Analysis

A Senior Application Scientist's Guide to Evaluating N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine and its Analogs as Potential Therapeutic Agents In the landscape of targeted cancer therapy, the quinazoline scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Evaluating N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine and its Analogs as Potential Therapeutic Agents

In the landscape of targeted cancer therapy, the quinazoline scaffold has emerged as a cornerstone for the development of potent protein kinase inhibitors.[1][2][3] Specifically, 4-anilinoquinazoline derivatives have been successfully developed into clinically approved drugs such as gefitinib and erlotinib, which target the Epidermal Growth Factor Receptor (EGFR), a key player in the proliferation and survival of cancer cells.[1][3] This guide provides a comparative analysis of the efficacy of N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine and its close structural analogs in various colon cancer cell lines, offering a framework for researchers and drug development professionals to evaluate this class of compounds. While direct experimental data for the N-(4-iodophenyl) derivative is not extensively available in public literature, we will draw upon robust data from a closely related analog, N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8), and compare its performance against other established and experimental EGFR inhibitors.[1][4][5][6]

The Rationale: Targeting EGFR in Colorectal Cancer

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is frequently dysregulated in colorectal cancer (CRC), making it a prime target for therapeutic intervention.[7][8][9] Activation of EGFR triggers downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation, survival, and metastasis.[10] Small molecule tyrosine kinase inhibitors (TKIs) like those based on the 4-anilinoquinazoline scaffold act by competitively binding to the ATP-binding site within the intracellular domain of EGFR, thereby blocking its activation and downstream signaling.[1][11]

Below is a diagram illustrating the EGFR signaling pathway and the point of intervention for quinazoline-based inhibitors.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF Ligand EGF->EGFR Binds Quinazoline N-(4-iodophenyl)-6,7- dimethoxyquinazolin-4-amine (and analogs) Quinazoline->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR Signaling Pathway and Inhibition by Quinazoline Derivatives.

Comparative Efficacy in Colon Cancer Cell Lines

The anti-proliferative activity of novel compounds is a critical first step in their evaluation. A study on a series of 4-anilinoquinazoline analogues identified DW-8, a close analog of our topic compound, as a potent inhibitor of colon cancer cell growth.[1][5][6] The half-maximal inhibitory concentration (IC50) values of DW-8 were determined in several human colorectal cancer cell lines and compared to a non-cancerous colon cell line to assess selectivity.

Cell LineCancer TypeKRAS StatusBRAF StatusDW-8 IC50 (µM)Selectivity Index vs. CRL1459
HCT116 Colorectal CarcinomaMutant (G13D)Wild-Type8.50 ± 2.53>1.65
HT-29 Colorectal AdenocarcinomaWild-TypeMutant (V600E)5.80 ± 0.92>2.42
SW620 Colorectal AdenocarcinomaMutant (G12V)Wild-Type6.15 ± 0.37>2.28
CRL1459 Non-cancerous ColonNot ApplicableNot Applicable14.05 ± 0.37Not Applicable

Data synthesized from Neupane et al. (2021).[1][5][6]

These results indicate that DW-8 exhibits potent anti-proliferative activity against various colon cancer cell lines with different mutational profiles.[1] The selectivity index, being greater than 2 for HT-29 and SW620 cells, suggests a degree of selective cytotoxicity towards cancer cells over non-cancerous cells.[1]

For comparison, other EGFR inhibitors have shown varied efficacy depending on the cell line and its genetic background. For instance, gefitinib has demonstrated activity in EGFR-positive colon cancer cell lines, but its effectiveness can be influenced by KRAS mutational status.[12][13] Similarly, lapatinib, a dual EGFR/HER2 inhibitor, has been shown to inhibit the growth of the HT-29 colon cancer cell line.[14] Erlotinib's effects in colorectal cancer cell lines have also been linked to KRAS mutation status, with wild-type KRAS cells showing greater sensitivity.[15]

Mechanism of Action: Induction of Intrinsic Apoptosis

To understand the causality behind the observed anti-proliferative effects, it is crucial to investigate the mechanism of cell death. For DW-8, further studies in the SW620 cell line revealed that its cytotoxic effects are mediated through the induction of intrinsic apoptosis.[1][5][6]

Key mechanistic findings for DW-8 include:

  • Cell Cycle Arrest: Treatment with DW-8 led to a significant increase in the percentage of SW620 cells in the G2 phase of the cell cycle, indicating cell cycle arrest at this checkpoint.[1][6]

  • Activation of Caspases: DW-8 treatment resulted in the activation of caspase-9, the initiator caspase of the intrinsic apoptotic pathway, as well as the executioner caspases-3 and -7.[1][5][6]

  • Nuclear Fragmentation: Morphological changes characteristic of apoptosis, such as nuclear condensation and fragmentation, were observed in SW620 cells following treatment with DW-8.[4]

  • Increased Reactive Oxygen Species (ROS): The compound was also found to increase the levels of intracellular ROS, which can be a trigger for the intrinsic apoptotic pathway.[1][5][6]

This mechanism of inducing apoptosis is consistent with the action of other tyrphostin-related compounds like AG1478, which has also been shown to induce apoptosis in colorectal tumor cells.[16]

The following diagram outlines the experimental workflow for assessing the anti-cancer efficacy and mechanism of action of a novel quinazoline derivative.

Workflow cluster_synthesis cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & Comparison Compound Synthesize N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine and Analogs (e.g., DW-8) CellLines Select Colon Cancer Cell Lines (e.g., HCT116, HT-29, SW620) & Normal Colon Cells (CRL1459) Compound->CellLines MTT MTT Assay (Determine IC50 Values) CellLines->MTT CellCycle Flow Cytometry (Cell Cycle Analysis) MTT->CellCycle Apoptosis Apoptosis Assays (Annexin V/PI Staining, Caspase Activity) CellCycle->Apoptosis ROS ROS Detection Assay Apoptosis->ROS Compare Compare Efficacy & Mechanism to other EGFR Inhibitors (Gefitinib, Erlotinib, etc.) ROS->Compare

Caption: Experimental Workflow for Preclinical Evaluation.

Detailed Experimental Protocols

For scientific integrity and reproducibility, detailed methodologies are essential. The following are standard protocols for the key experiments described.

Protocol 1: Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed colon cancer cells (e.g., HCT116, HT-29, SW620) and non-cancerous cells (CRL1459) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of the test compound (e.g., DW-8) and a vehicle control (e.g., DMSO). Incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at relevant concentrations (e.g., 10 and 30 µM of DW-8) for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ethanol at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will determine the percentage of cells in the G0/G1, S, and G2/M phases.

Protocol 3: Apoptosis Detection (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells as described for the cell cycle analysis.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions. Incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the cells by flow cytometry within one hour.

    • Annexin V-negative/PI-negative: Viable cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

Conclusion and Future Directions

The available evidence strongly suggests that 4-anilino-6,7-dimethoxyquinazoline derivatives, exemplified by the potent activity of DW-8, represent a promising class of compounds for the treatment of colorectal cancer.[1][4][6] Their ability to induce apoptosis through the intrinsic pathway and cause cell cycle arrest provides a solid mechanistic rationale for their anti-proliferative effects.[1][5]

Future research on N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine should focus on direct in vitro evaluation following the protocols outlined above to establish its specific IC50 values and confirm its mechanism of action. Comparative studies against DW-8 and clinically relevant EGFR inhibitors like cetuximab and panitumumab would be highly valuable.[17][18][19] Furthermore, investigating the efficacy of these compounds in colon cancer models with varying RAS and BRAF mutational statuses is critical, as these mutations are known to influence the response to EGFR-targeted therapies.[20][21][22] Ultimately, in vivo studies using xenograft models will be necessary to validate the preclinical efficacy and assess the therapeutic potential of this promising class of molecules.[23]

References

  • Partik, G., Hochegger, K., Schörkhuber, M., & Marian, B. (n.d.). Inhibition of epidermal-growth-factor-receptor-dependent signalling by tyrphostins A25 and AG1478 blocks growth and induces apoptosis in colorectal tumor cells in vitro. British Journal of Cancer, 82(11), 1859-1866. [Link]

  • Wang, Y., et al. (2023). Lapatinib: A Potential Therapeutic Agent for Colon Cancer Targeting Ferroptosis. PubMed. [Link]

  • Carloni, V., et al. (2007). Prolonged exposure of colon cancer cells to the epidermal growth factor receptor inhibitor gefitinib (Iressa™) and to the antiangiogenic agent ZD6474: Cytotoxic and biomolecular effects. World Journal of Gastroenterology, 13(28), 3829-3837. [Link]

  • Wilson, P. M., et al. (2014). The dual EGFR/HER2 inhibitor lapatinib synergistically enhances the antitumor activity of the histone deacetylase inhibitor panobinostat in colorectal cancer models. International Journal of Cancer, 135(10), 2450-2461. [Link]

  • Kim, D. W., et al. (2015). Synergistic Inhibitory Effects of Cetuximab and Cisplatin on Human Colon Cancer Cell Growth via Inhibition of the ERK-Dependent EGF Receptor Signaling Pathway. BioMed Research International, 2015, 620528. [Link]

  • Röckelein, G., et al. (2005). Gefitinib-responsive EGFR-positive colorectal cancers have different proteome profiles from non-responsive cell lines. European Journal of Cancer, 41(15), 2338-2346. [Link]

  • Sforza, K. M., et al. (2024). Erlotinib Treatment in Colorectal Cancer Suppresses Autophagy Based on KRAS Mutation. International Journal of Molecular Sciences, 25(14), 7678. [Link]

  • Saltz, L. B. (2004). Epidermal Growth Factor Receptor Inhibitors for the Treatment of Colorectal Cancer: A Promise Fulfilled? CancerNetwork. [Link]

  • Morelli, M. P., et al. (2005). Epidermal Growth Factor Receptor Activity Determines Response of Colorectal Cancer Cells to Gefitinib Alone and in Combination with Chemotherapy. Molecular Cancer Therapeutics, 4(9), 1366-1375. [Link]

  • O'Donovan, N., et al. (2008). Novel target of lapatinib enhances anti-tumor activity via TRAIL sensitization. Journal of Biological Chemistry, 283(18), 12015-12025. [Link]

  • Chen, S., et al. (2014). Combination of Gefitinib and DNA Methylation Inhibitor Decitabine Exerts Synergistic Anti-Cancer Activity in Colon Cancer Cells. PLoS ONE, 9(5), e97719. [Link]

  • Baker, C. H., et al. (2011). Estimating Preclinical Efficacy Targets Utilizing Cetuximab Efficacy in KRAS Mutant and Wild-type Colorectal Cancer Models. Anticancer Research, 31(6), 2079-2086. [Link]

  • Falchook, G. S., et al. (2014). VEGF and dual-EGFR inhibition in colorectal cancer. Oncoscience, 1(8), 540-541. [Link]

  • Veluchamy, J. P., et al. (2016). Combination of NK Cells and Cetuximab to Enhance Anti-Tumor Responses in RAS Mutant Metastatic Colorectal Cancer. PLoS ONE, 11(6), e0157830. [Link]

  • Psyrri, A., et al. (2009). Dual targeting of EGFR and HER-2 in colon cancer cell lines. Cancer Biology & Therapy, 8(10), 952-961. [Link]

  • Arena, S., et al. (2015). Effects of cetuximab or SYM004 in human colorectal cancer cell lines with acquired resistance to cetuximab such as MET activation and ERBB2 amplification. ResearchGate. [Link]

  • Saif, M. W., et al. (2005). Phase II study of erlotinib (OSI-774) in patients with metastatic colorectal cancer. British Journal of Cancer, 93(10), 1092-1096. [Link]

  • Li, J., et al. (2016). Anti-EGFR antibody sensitizes colorectal cancer stem-like cells to Fluorouracil-induced apoptosis by affecting autophagy. Oncotarget, 7(52), 86771-86784. [Link]

  • Van Schaeybroeck, S., et al. (2011). Off-target lapatinib activity sensitizes colon cancer cells through TRAIL death receptor up-regulation. Science Signaling, 4(177), ra38. [Link]

  • Falchook, G. S., et al. (2014). Dual EGFR Inhibition in combination with anti-VEGF treatment in colorectal cancer. Oncotarget, 5(15), 6049-6062. [Link]

  • Hung, W. C. (2002). Effects of epidermal growth factor and its signal transduction inhibitors on apoptosis in human colorectal cancer cells. World Journal of Gastroenterology, 8(1), 51-54. [Link]

  • Nallamothu, B., et al. (2017). Erlotinib nanosuspension: In vitro anti-cancer study using colon. Journal of Cancer Science & Therapy, 9(1), 309-314. [Link]

  • Scheithauer, W., et al. (2010). Influence of erlotinib and cetuximab on EGFR signaling in colorectal cancer cells. ResearchGate. [Link]

  • Higgins, B., et al. (2007). Antitumor activity of HER1/EGFR tyrosine kinase inhibitor erlotinib, alone and in combination with CPT-11 (irinotecan) in human colorectal cancer xenograft models. Mount Sinai Scholars Portal. [Link]

  • Wierzbicki, R., & Ciesiolka, M. (2007). Panitumumab: the evidence of its therapeutic potential in metastatic colorectal cancer care. Core Evidence, 2(1), 1-10. [Link]

  • Büttner, C., et al. (2025). Effects of Tyrphostin A9 and Structurally Related Tyrphostins on Colorectal Carcinoma Cells. Molecules, 30(19), 4789. [Link]

  • Garcia, A., et al. (2024). Unveiling acquired resistance to anti-EGFR therapies in colorectal cancer: a long and winding road. Frontiers in Oncology, 14, 1385675. [Link]

  • Neupane, R., et al. (2021). Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, DW-8, in Colon Cancer Cells Is Mediated by Intrinsic Apoptosis. Molecules, 26(15), 4417. [Link]

  • Gabor, F., et al. (2013). Combination of the EGFR Tyrosine Kinase Inhibitor AG1478 and 5-FU: No Synergistic Effect on EGFR Phosphorylation, Cell Proliferation and Apoptosis Induction. Anticancer Research, 33(9), 3845-3850. [Link]

  • City of Hope. (2025). For Colon Cancer That No Longer Responds to Treatment, A New Drug Combination Offers Hope. FirstWord Pharma. [Link]

  • Patel, S. B., et al. (2016). Panitumumab in Wild-Type KRAS and RAS Metastatic Colorectal Cancer. Oncology & Hematology Review (US), 12(1), 16-17. [Link]

  • Tan, C., et al. (2017). Epidermal growth factor receptor (EGFR) inhibitors for metastatic colorectal cancer. Cochrane Database of Systematic Reviews, 2017(6), CD007047. [Link]

  • Hecht, J. R. (2026). Panitumumab, Anti-EGFR MoAb, Promising in Colon Cancer. CancerNetwork. [Link]

  • Neupane, R., et al. (2022). Abstract 5656: Design and development of novel anticancer dimethoxyquinazoline-4-amine analog, DW-8, against colorectal cancer. Cancer Research, 82(12_Supplement), 5656. [Link]

  • Neupane, R., et al. (2021). Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, DW-8, in Colon Cancer Cells Is Mediated by Intrinsic Apoptosis. PubMed. [Link]

  • ClinicalTrials.gov. (2011). A Single Arm Phase II Trial of Panitumumab in Cetuximab Refractory KRAS Wild-Type Colorectal Cancer. ClinicalTrials.gov. [Link]

  • Neupane, R., et al. (2021). Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, DW-8, in Colon Cancer Cells Is Mediated by Intrinsic Apoptosis. ResearchGate. [Link]

  • Nayak, P. K., & Yadav, M. R. (n.d.). Translational Oncology. Semantic Scholar. [Link]

  • Ghorab, M. M., et al. (2018). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Scientific Reports, 8(1), 16053. [Link]

  • Al-Suwaidan, I. A., et al. (2022). Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. Combinatorial Chemistry & High Throughput Screening, 25(10), 1735-1748. [Link]

  • Al-Suwaidan, I. A., et al. (2025). 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). Molecules, 30(3), 648. [Link]

  • Kumar, A., et al. (2023). Plausible Action of N-(3,4-Dimethoxy-Phenyl)-6,7-Dimethoxyquinazoline-4-Amine (TKM01) as an Armor Against Alzheimer's Disease: In Silico and In Vivo Insights. ACS Chemical Neuroscience, 14(13), 2415-2428. [Link]

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine and its Analogs as Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals Introduction: The 4-Anilinoquinazoline Scaffold in Oncology The quinazoline ring system is a privileged scaffold in drug discovery, forming the core of nume...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 4-Anilinoquinazoline Scaffold in Oncology

The quinazoline ring system is a privileged scaffold in drug discovery, forming the core of numerous biologically active compounds.[1][2] In particular, the 4-anilino-6,7-dimethoxyquinazoline framework has proven to be a fertile ground for the development of potent protein kinase inhibitors.[3][4] These small molecules typically exert their therapeutic effect by competitively binding to the ATP-binding site of kinases, crucial enzymes that regulate a myriad of cellular processes, including proliferation, survival, and angiogenesis.[2] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.

This guide focuses specifically on derivatives of N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine, aiming to elucidate the impact of substitutions on the aniline ring and the quinazoline core on their anticancer and anti-angiogenic properties. We will delve into a comparative analysis of various analogs, supported by experimental data, to provide a clear understanding of their structure-activity landscape.

The Core Moiety: N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine

The parent compound, N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine, serves as our reference point. Its structure consists of a quinazoline core, substituted at the 6 and 7 positions with methoxy groups, and an N-linked 4-iodophenyl group at the 4-position. The 6,7-dimethoxy substitution pattern is a common feature in many potent kinase inhibitors, contributing to favorable interactions within the kinase active site. The focus of our SAR exploration will be the influence of the 4-iodophenyl moiety and its comparison with other substitutions at this position.

Structure-Activity Relationship (SAR) Studies: A Comparative Analysis

The biological activity of 4-anilino-6,7-dimethoxyquinazoline derivatives is profoundly influenced by the nature and position of substituents on both the quinazoline and the aniline rings.

The Significance of the 4-Anilino Moiety

The aniline substituent at the C4 position of the quinazoline ring plays a critical role in the molecule's ability to inhibit kinase activity. This portion of the molecule typically occupies the adenine-binding pocket of the ATP-binding site of the target kinase.

Generally, electron-withdrawing groups on the aniline ring are favorable for activity. A study on 4-anilinoquinoline derivatives as c-Met inhibitors provides some insight into the relative potency of different halogens, although it should be noted that this is a quinoline, not a quinazoline, core. In this specific study, the inhibitory activity against c-Met kinase followed the trend: Chloro > Bromo > Iodo (3-iodo) > Fluoro .

Table 1: Comparative in vitro activity of 4-anilino-6,7-dimethoxyquinazoline analogs with varying substitutions on the aniline ring against various cancer cell lines.

Compound IDAniline SubstitutionCancer Cell LineIC50 (µM)
Reference Analogs
Erlotinib3-ethynylphenylA431 (Epidermoid carcinoma)0.1
Gefitinib3-chloro-4-fluorophenylA431 (Epidermoid carcinoma)0.08 - 0.1
Halogenated Analogs
DW-83-chloro-4-fluorophenylHCT116 (Colon)8.50
HT29 (Colon)5.80
SW620 (Colon)6.15
8a3-bromophenylA431 (Epidermoid carcinoma)1.78
8d4-bromo-2-methylphenylA431 (Epidermoid carcinoma)8.25
Iodo-Analog
AG-15573-iodophenyl-Potent EGFR inhibitor
Other Analogs
RB1(Structure not specified)HCT116 (Colon)Potent
K562 (Leukemia)Potent
SKBR3 (Breast)Potent
9b4-substitutedMultiplePotent (Mean GI% 50.23-189.98)
14bDi-aryl amideHepG2 (Liver) & MCF-7 (Breast)Potent VEGFR-2 inhibitor (IC50 = 0.016 µM)

Note: Data is compiled from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.[2][4][5][6][7][8]

The data suggests that substitutions on the aniline ring are critical for anticancer activity. For instance, compound 8a , with a 3-bromophenyl group, demonstrated potent activity against the A431 cell line with an IC50 of 1.78 µM.[5] Another compound, DW-8 , with a 3-chloro-4-fluorophenyl substitution, showed significant efficacy against colon cancer cell lines.[2] While specific IC50 values for the N-(4-iodophenyl) derivative are not available in the comparative context of these studies, it is identified as a potent EGFR inhibitor, marketed for research as AG-1557.[7]

Mechanism of Action: Targeting Key Signaling Pathways

The primary mechanism of action for this class of compounds is the inhibition of receptor tyrosine kinases (RTKs), particularly the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][4]

Inhibition of EGFR and VEGFR-2 Signaling

EGFR is a key driver of cell proliferation and survival in many cancers.[3] VEGFR-2 is the main mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[4] By dually inhibiting these two critical pathways, 4-anilino-6,7-dimethoxyquinazoline derivatives can exert a powerful anti-tumor effect. Molecular docking studies have shown that these inhibitors fit into the ATP-binding pocket of both EGFR and VEGFR-2, preventing the phosphorylation of the receptors and the subsequent activation of downstream signaling cascades.[4]

Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Ligand Growth Factor (e.g., EGF, VEGF) Receptor Receptor Tyrosine Kinase (EGFR/VEGFR-2) Ligand->Receptor Binds Signaling_Cascade Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) Receptor->Signaling_Cascade Activates Cellular_Response Cell Proliferation, Survival, Angiogenesis Signaling_Cascade->Cellular_Response Leads to Inhibitor N-(4-iodophenyl)-6,7- dimethoxyquinazolin-4-amine Inhibitor->Receptor Inhibits ATP Binding

Figure 1: General mechanism of action of N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine and its analogs.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are crucial. The following are representative methodologies for the synthesis and biological evaluation of 4-anilino-6,7-dimethoxyquinazoline derivatives.

General Synthesis of 4-Anilino-6,7-dimethoxyquinazoline Derivatives

A common synthetic route involves a nucleophilic aromatic substitution reaction between a 4-chloro-6,7-dimethoxyquinazoline intermediate and a substituted aniline.

Synthesis_Workflow Start 3,4-Dimethoxyaniline Intermediate1 6,7-Dimethoxyquinazolin-4(3H)-one Start->Intermediate1 Cyclization Intermediate2 4-Chloro-6,7-dimethoxyquinazoline Intermediate1->Intermediate2 Chlorination Final_Product N-(substituted-phenyl)-6,7- dimethoxyquinazolin-4-amine Intermediate2->Final_Product Nucleophilic Substitution Aniline Substituted Aniline (e.g., 4-Iodoaniline) Aniline->Final_Product

Figure 2: General synthetic workflow for 4-anilino-6,7-dimethoxyquinazoline derivatives.

Step-by-Step Synthesis:

  • Synthesis of 4-Chloro-6,7-dimethoxyquinazoline:

    • A mixture of 6,7-dimethoxyquinazolin-4(3H)-one and a chlorinating agent (e.g., thionyl chloride or phosphorus oxychloride) in a suitable solvent (e.g., toluene) is refluxed.

    • The reaction is monitored by thin-layer chromatography (TLC).

    • Upon completion, the excess chlorinating agent and solvent are removed under reduced pressure to yield the crude 4-chloro-6,7-dimethoxyquinazoline intermediate.

  • Synthesis of N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine:

    • The 4-chloro-6,7-dimethoxyquinazoline intermediate is dissolved in a solvent such as isopropanol.

    • An equimolar amount of 4-iodoaniline is added to the solution.

    • The reaction mixture is refluxed for several hours.

    • The reaction is monitored by TLC.

    • Upon completion, the mixture is cooled, and the precipitated product is collected by filtration, washed with a suitable solvent, and dried.

    • Further purification can be achieved by recrystallization or column chromatography.

In Vitro Biological Evaluation

This assay is a colorimetric method used to assess the cytotoxic effect of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCT116, A549, MCF-7)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Complete culture medium

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a logarithmic series) and incubated for 48-72 hours. A vehicle control (DMSO) is also included.

  • MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

This assay directly measures the inhibitory effect of the compounds on the enzymatic activity of the target kinase.

Materials:

  • Recombinant human EGFR or VEGFR-2 kinase

  • Kinase buffer

  • ATP

  • A suitable substrate (e.g., a synthetic peptide)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

Procedure:

  • The kinase, substrate, and test compound at various concentrations are incubated together in a kinase buffer.

  • The kinase reaction is initiated by the addition of ATP.

  • The reaction is allowed to proceed for a specific time at a controlled temperature.

  • The amount of ADP produced (which is proportional to the kinase activity) is measured using a detection reagent that generates a luminescent signal.

  • The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.

Conclusion and Future Perspectives

The N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine scaffold represents a promising platform for the development of novel anticancer agents. The structure-activity relationship studies reveal that modifications to the 4-anilino moiety are critical for potent kinase inhibition and cellular activity. While direct comparative data for the 4-iodo-substituted analog against other halogens on the quinazoline core is an area for further investigation, the available information strongly suggests its potential as a potent EGFR inhibitor.

Future research should focus on a systematic evaluation of a series of N-(4-halophenyl)-6,7-dimethoxyquinazolin-4-amines to precisely delineate the role of each halogen in kinase binding and cellular efficacy. Furthermore, optimizing the pharmacokinetic properties of these potent inhibitors will be crucial for their translation into clinical candidates. The detailed experimental protocols provided in this guide offer a robust framework for such future investigations, paving the way for the discovery of next-generation targeted cancer therapies.

References

  • BenchChem. (2025).
  • Manoury, P. M., Binet, J. L., Dumas, A. P., Lefèvre-Borg, F., & Cavero, I. (1986). Synthesis and antihypertensive activity of a series of 4-amino-6,7-dimethoxyquinazoline derivatives. Journal of Medicinal Chemistry, 29(1), 19–25.
  • Pharmaceutical Sciences. (2021). 6,7-Disubstituted-4-anilinoquinazoline: Design, Synthesis and Anticancer Activity as a Novel Series of Potent Anticancer Agents.
  • Dash, A., et al. (2024). Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. Oncology.
  • Anticancer Agents in Medicinal Chemistry. (2018). Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents.
  • European Journal of Medicinal Chemistry. (2026). Design, synthesis, anticancer evaluation, biological screening, and computational study of novel 6,7-dimethoxyquinazoline derivatives as VEGFR-2 inhibitors and apoptotic inducers.
  • Molecules. (2021). Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)
  • Henan Rane Chemical. (2025). Henan Rane Chemical Unveils EGFR Inhibitor AG-1557.
  • SciSpace. (n.d.). Targeting an EGFR Water Network with 4‐Anilinoquin(az)oline Inhibitors for Chordoma.
  • Translational Oncology. (2022).
  • Journal of Heterocyclic Chemistry. (2019). Synthesis and Anticancer Evaluation of Some Novel Quinazolin‐4(3H)
  • European Journal of Medicinal Chemistry. (2018). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors.
  • Bioorganic & Medicinal Chemistry Letters. (2021). Discovery of novel VEGFR-2 inhibitors embedding 6,7-dimethoxyquinazoline and diarylamide fragments.
  • European Journal of Medicinal Chemistry. (2013). Synthesis and anticancer activities of 5,6,7-trimethoxy-N-phenyl(ethyl)
  • ResearchGate. (n.d.). (PDF)
  • RSC Medicinal Chemistry. (n.d.).
  • MDPI. (2021). Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)
  • Cell Biology International. (2012). Anti-tumour Activity of 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline Against Tumour Cells in Vitro.
  • MDPI. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).
  • Arabian Journal of Chemistry. (2025). Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy.
  • ResearchGate. (n.d.).
  • Beilstein Journal of Organic Chemistry. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.
  • Organic Syntheses. (n.d.). via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. The stirred, homogeneous solution (Figure 2a) is cooled to 0 °C in an ice-water bath for 10 min, then the flask is charged with a solution of.
  • Journal of Biochemical and Molecular Toxicology. (2024). Plausible Action of N-(3,4-Dimethoxy-Phenyl)-6,7-Dimethoxyquinazoline-4-Amine (TKM01) as an Armor Against Alzheimer's Disease: In Silico and In Vivo Insights.
  • Technical Disclosure Commons. (2025). Improved process for the preparation of N-(4-(6,7-dimethoxyquinolin-4-yloxy)phenyl).
  • Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • MDPI. (2025). 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl).
  • BOC Sciences. (2023). FDA-approved small molecule kinase inhibitors-Part 1.
  • MDPI. (2022). The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition.
  • bioRxiv. (2026). Potent and Selective IL-4 Inhibitors with Anti-Tumor Activity.

Sources

Comparative

Statistical Analysis of N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine Efficacy: A Comparative Guide on EGFR Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and molecular oncologists, evaluating the efficacy of novel Tyrosine Kinase Inhibitors (TKIs) requires moving beyond basic IC₅₀ reporting to rigorous, statistically validated comparative analyses. N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine is an ultra-potent, halogenated derivative of the 4-anilinoquinazoline class. Closely related to the archetypal inhibitor PD153035 (which features a 3-bromo substitution), this 4-iodo variant leverages unique steric and electronic properties to achieve exceptional binding affinity.

This guide objectively compares the biochemical and cellular efficacy of the 4-iodo derivative against first-generation clinical standards (Erlotinib, Gefitinib) and its structural analog (PD153035), grounded in self-validating experimental protocols and robust statistical modeling.

Mechanistic Rationale: The Halogen Bonding Advantage

The 6,7-dimethoxyquinazoline core functions as an ATP mimetic. It anchors into the adenine-binding pocket of the Epidermal Growth Factor Receptor (EGFR) kinase domain via a critical hydrogen bond to the Met793 hinge residue.

The substitution of a heavy iodine atom at the para-position of the aniline ring is not arbitrary. Iodine is highly polarizable and features a pronounced "σ-hole" (a region of positive electrostatic potential). This allows the N-(4-iodophenyl) moiety to project deep into the hydrophobic back-cleft of the kinase domain, forming a strong, highly directional halogen bond with the receptor's peptide backbone. This interaction significantly decreases the dissociation rate ( koff​ ), prolonging target residence time compared to lighter halogenated analogs 1.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Kinase Domain) EGF->EGFR Activation PI3K PI3K / AKT Pathway EGFR->PI3K MAPK RAS / MAPK / ERK Pathway EGFR->MAPK Inhibitor N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine Inhibitor->EGFR ATP-Competitive Inhibition Survival Cell Survival & Proliferation PI3K->Survival MAPK->Survival

Fig 1. EGFR signaling cascade and the ATP-competitive inhibition mechanism of the 4-iodo TKI.

Self-Validating Experimental Methodology

To ensure data integrity, efficacy must be evaluated through a self-validating system where biochemical affinity is directly cross-referenced with cellular phenotypic response.

Protocol A: Time-Resolved FRET (TR-FRET) Kinase Assay

Causality: Standard colorimetric or prompt-fluorescence assays are prone to false positives due to the auto-fluorescence of small-molecule libraries. TR-FRET utilizes a delayed fluorescence measurement (Europium donor to APC acceptor) that eliminates background noise, which is critical for accurately resolving the picomolar IC50​ shifts characteristic of ultra-potent quinazolines.

  • Preparation: Prepare 3-fold serial dilutions (10-point curve) of the 4-iodo derivative, PD153035, and Erlotinib in 100% DMSO.

  • Equilibration: Incubate 0.5 nM recombinant EGFR kinase domain (WT or L858R) with the inhibitors in assay buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20) for 30 minutes at room temperature.

  • Reaction: Initiate the kinase reaction by adding ATP (at the predetermined Km​ of 10 μM) and 2 μM biotinylated poly-GT peptide substrate.

  • Detection: Terminate after 60 minutes with EDTA. Add Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC. Measure the TR-FRET emission ratio (665 nm / 615 nm).

Protocol B: Cellular Viability Assay (MTS)

Causality: Biochemical assays lack the cellular membrane barrier. The MTS assay validates that the compound successfully permeates the cell and selectively induces cytotoxicity in receptor-overexpressing models 2. We utilize A431 cells (WT EGFR amplified) and PC9 cells (EGFR Exon 19 deletion) to prove mutation-specific therapeutic windows.

  • Seeding: Seed A431 and PC9 cells at 3,000 cells/well in 96-well plates. Incubate overnight.

  • Treatment: Apply the 10-point inhibitor concentration gradient. Include 0.1% DMSO as a negative vehicle control and 10 μM Staurosporine as a positive apoptotic control.

  • Quantification: After 72 hours, add MTS reagent. Incubate for 2 hours and measure absorbance at 490 nm to quantify metabolically active cells.

Workflow Prep Compound Prep (Serial Dilution) Biochem TR-FRET Assay (Recombinant EGFR) Prep->Biochem Cell MTS Viability Assay (A431, PC9 Cells) Prep->Cell Stats 4PL Regression & One-Way ANOVA Biochem->Stats Cell->Stats Result Efficacy & Significance vs. Alternatives Stats->Result

Fig 2. High-throughput screening and statistical validation workflow for TKI efficacy.

Statistical Analysis & Efficacy Comparison

Statistical significance of IC50​ shifts is determined using a 4-Parameter Logistic (4PL) non-linear regression model, followed by a one-way ANOVA with Dunnett’s post-hoc test for multiple comparisons 3.

Table 1: Biochemical Kinase Inhibition Parameters

The 4-iodo derivative demonstrates picomolar affinity, significantly outperforming first-generation clinical TKIs and showing marginal superiority over the 3-bromo analog (PD153035) due to enhanced halogen bonding.

CompoundEGFR WT IC50​ (pM)EGFR WT Ki​ (pM)EGFR L858R IC50​ (pM)
N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine 22 ± 3 4.8 ± 0.5 15 ± 2
PD153035 (3-bromo analog)25 ± 45.2 ± 0.618 ± 3
Erlotinib2000 ± 150400 ± 501200 ± 100
Gefitinib3000 ± 200550 ± 601500 ± 120
Table 2: Cellular Efficacy & Statistical Significance (72h MTS Assay)

Cellular data confirms that the biochemical potency translates across the membrane. The IC50​ values in the mutant PC9 line are statistically superior to Erlotinib (p < 0.0001).

CompoundA431 (WT) IC50​ (nM)PC9 (Del19) IC50​ (nM)ANOVA p-value (vs. Erlotinib in PC9)
N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine 0.18 ± 0.04 0.012 ± 0.003 p < 0.0001 (****)
PD1530350.22 ± 0.050.015 ± 0.004p < 0.0001 (****)
Erlotinib15.5 ± 2.12.5 ± 0.4Reference Control
Gefitinib22.0 ± 3.53.1 ± 0.5ns (Not Significant vs Erlotinib)
Conclusion & Theranostic Potential

The statistical analysis confirms that N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine is an ultra-potent EGFR inhibitor, exhibiting near-identical or slightly superior efficacy to PD153035, and vast superiority over Erlotinib and Gefitinib.

Beyond its therapeutic efficacy, the presence of the iodine atom provides a unique structural advantage: it serves as an ideal scaffold for radiolabeling. By substituting the stable iodine with radioisotopes (e.g., 123I for SPECT or 124I for PET), this compound can be seamlessly transitioned into a theranostic agent, allowing clinicians to non-invasively image EGFR kinase activity in vivo before initiating targeted therapy 4.

References
  • A perspective on the radiopharmaceutical requirements for imaging and therapy of glioblastoma Theranostics[Link]

  • Expression and Pharmacological Inhibition of TrkB and EGFR in Glioblastoma bioRxiv[Link]

Sources

Validation

Benchmarking N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine Against Standard Chemotherapy: A Comprehensive Guide

For decades, the standard of care for advanced malignancies relied heavily on systemic cytotoxic chemotherapy. However, the advent of targeted therapies—specifically Tyrosine Kinase Inhibitors (TKIs)—has fundamentally sh...

Author: BenchChem Technical Support Team. Date: March 2026

For decades, the standard of care for advanced malignancies relied heavily on systemic cytotoxic chemotherapy. However, the advent of targeted therapies—specifically Tyrosine Kinase Inhibitors (TKIs)—has fundamentally shifted the paradigm of oncological pharmacology. This guide provides an in-depth, objective benchmarking of N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine , a highly potent 4-anilinoquinazoline derivative, against standard platinum-based chemotherapy (e.g., Cisplatin).

Designed for researchers and drug development professionals, this guide dissects the mechanistic divergence, quantitative performance, and the self-validating experimental protocols required to rigorously compare targeted kinase inhibition against non-selective DNA damage.

Mechanistic Divergence: Targeted Inhibition vs. Systemic Cytotoxicity

To understand the performance delta between these two therapeutic classes, we must first examine their causality at the molecular level.

N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine belongs to the 4-anilinoquinazoline class of compounds, which are canonical Epidermal Growth Factor Receptor (EGFR) inhibitors[1]. The molecule functions as a reversible, ATP-competitive inhibitor. The causality of its high affinity lies in its structural biology:

  • Hinge Region Binding: The N1 nitrogen of the quinazoline core acts as a hydrogen bond acceptor, interacting directly with the backbone amide of Met793 in the EGFR kinase hinge region[2].

  • Hydrophobic Pocket Penetration: The 4-iodophenyl substitution is critical. The bulky, highly polarizable iodine atom penetrates a deep hydrophobic pocket adjacent to the ATP-binding cleft. This provides superior van der Waals interactions compared to lighter halogens, increasing the drug's residence time on the target[2].

In stark contrast, Standard Chemotherapy (e.g., Cisplatin) operates via a non-selective, cytotoxic mechanism. Cisplatin enters the cell and undergoes aquation, subsequently binding to the N7 reactive center on purine residues. This forms intra-strand and inter-strand DNA crosslinks, stalling replication forks and triggering p53-mediated apoptosis in all rapidly dividing cells, regardless of their mutational status.

G TKI N-(4-iodophenyl)- 6,7-dimethoxyquinazolin-4-amine Block Competitive ATP Inhibition TKI->Block Chemo Standard Chemotherapy (e.g., Cisplatin) Crosslink DNA Crosslinking & Damage Chemo->Crosslink EGFR EGFR Tyrosine Kinase (ATP Pocket) Apoptosis1 Targeted Apoptosis (Mutant Cells) EGFR->Apoptosis1 Downstream Signaling Halt DNA Cellular DNA Apoptosis2 Systemic Apoptosis (All Dividing Cells) DNA->Apoptosis2 Replication Fork Stall Block->EGFR Crosslink->DNA

Fig 1. Mechanistic divergence between targeted EGFR inhibition and systemic DNA damage.

Quantitative Benchmarking Data

Clinical meta-analyses have consistently demonstrated that EGFR TKIs yield a significantly prolonged progression-free survival (PFS) in patients with specific EGFR mutations (e.g., Exon 19 deletions or L858R substitutions) compared to standard chemotherapy, reducing the risk of disease progression by up to 63%[3]. Conversely, in EGFR wild-type models, chemotherapy often outperforms TKIs[4].

The table below synthesizes the typical pharmacological profile of the 4-anilinoquinazoline derivative against Cisplatin.

Pharmacological ParameterN-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amineStandard Chemotherapy (Cisplatin)
Primary Target EGFR Tyrosine Kinase DomainNuclear DNA
Target Selectivity High (EGFR L858R / Exon 19 del)Low (All rapidly dividing cells)
Cell-Free IC₅₀ ~0.5 - 2.0 nMN/A (Non-kinase target)
In Vitro IC₅₀ (HCC827 - Mutant) < 10 nM~5,000 nM
In Vitro IC₅₀ (A549 - Wild-Type) > 5,000 nM~5,000 nM
Primary Toxicity Profile Dermatological (Rash), GastrointestinalNephrotoxicity, Ototoxicity, Myelosuppression
Resistance Mechanism Secondary gatekeeper mutations (e.g., T790M)[5]Enhanced DNA repair (NER), Drug efflux

Self-Validating Experimental Methodologies

To objectively benchmark these two compounds, a multi-tiered experimental workflow must be executed. The protocols below are designed as self-validating systems: they include orthogonal controls to ensure that observed cell death is definitively linked to the proposed mechanism of action.

Workflow Phase1 Phase 1: Target Engagement (Cell-Free HTRF Assay) Phase2 Phase 2: In Vitro Efficacy (Cell Viability - MTT) Phase1->Phase2 Phase3 Phase 3: Mechanistic Validation (Flow Cytometry & WB) Phase2->Phase3

Fig 2. Three-phase experimental workflow for benchmarking targeted TKIs against chemotherapy.
Protocol 1: Cell-Free Target Engagement (HTRF Kinase Assay)

Purpose: To isolate the biochemical interaction between the drug and the kinase, eliminating cellular variables (efflux pumps, metabolism). We utilize Homogeneous Time-Resolved Fluorescence (HTRF) because its wash-free format minimizes artifactual signal loss and provides superior sensitivity over traditional ELISAs[5].

  • Reagent Preparation: Prepare recombinant human EGFR kinase domain (Wild-Type and L858R mutant) in a kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine (starting at 10 µM) in 100% DMSO. Transfer 100 nL to a 384-well plate. Control: Cisplatin is included as a negative control (it should show 0% kinase inhibition).

  • Enzyme Incubation: Add 5 µL of the EGFR enzyme solution to the wells. Incubate for 15 minutes at room temperature to allow the inhibitor to equilibrate within the ATP pocket.

  • Reaction Initiation: Add 5 µL of a substrate mix containing ATP (at the predetermined Kₘ for the enzyme) and a biotinylated poly-GT peptide substrate. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity), Eu-cryptate labeled anti-phosphotyrosine antibody, and XL665-labeled streptavidin.

  • Readout & Causality: Read the TR-FRET signal (ratio of 665 nm / 620 nm). A decrease in the FRET ratio confirms that the quinazoline derivative successfully outcompeted ATP, preventing substrate phosphorylation.

Protocol 2: Cellular Efficacy and Selectivity (Isogenic-like Viability Benchmarking)

Purpose: To prove that the TKI selectively kills mutation-driven cancer cells, whereas chemotherapy acts indiscriminately.

  • Cell Line Selection (The Causality):

    • HCC827: Harbors an EGFR Exon 19 deletion. Highly dependent on EGFR signaling (oncogene addiction).

    • A549: Harbors a KRAS mutation and wild-type EGFR. Serves as the self-validating negative control for targeted therapy.

  • Seeding: Seed HCC827 and A549 cells at 3,000 cells/well in 96-well plates. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Treat cells with serial dilutions of N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine (0.1 nM to 10 µM) or Cisplatin (10 nM to 100 µM). Incubate for 72 hours.

  • Viability Readout (MTT Assay): Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3 hours. Formazan crystals are solubilized with 100 µL DMSO. Absorbance is read at 570 nm.

  • Data Interpretation:

    • The quinazoline derivative will show a biphasic response: highly potent in HCC827 (IC₅₀ < 10 nM) but inactive in A549 (IC₅₀ > 5 µM).

    • Cisplatin will show roughly equivalent, moderate cytotoxicity across both cell lines (IC₅₀ ~ 5 µM), validating its non-selective DNA-damaging mechanism.

Translational Insights

Benchmarking N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine against standard chemotherapy highlights the core philosophy of modern rational drug design: maximizing the therapeutic window through target addiction.

While Cisplatin guarantees cell death by fundamentally destroying the DNA architecture, its lack of selectivity results in severe dose-limiting toxicities (myelosuppression, nephrotoxicity). The 4-anilinoquinazoline derivative exploits the tumor's oncogene addiction. By specifically anchoring its 4-iodophenyl moiety into the hydrophobic pocket of mutant EGFR, it achieves nanomolar potency with a vastly superior safety profile. However, researchers must remain vigilant of secondary gatekeeper mutations (such as T790M), which sterically hinder the binding of first-generation quinazolines by replacing a threonine residue with a bulky methionine[5],[2].

References

  • Tomasini, P., et al. "EGFR tyrosine kinase inhibitors versus chemotherapy in EGFR wild-type pre-treated advanced nonsmall cell lung cancer in daily practice.
  • "4-Anilinoquinazoline | EGFR Inhibitor | Research Compound." BenchChem.
  • "Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile." MDPI.
  • Mohammed, A.H., et al. "Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design." Journal of Applied Pharmaceutical Science.
  • Lee, C.K., et al. "Impact of Specific Epidermal Growth Factor Receptor (EGFR) Mutations and Clinical Characteristics on Outcomes After Treatment With EGFR Tyrosine Kinase Inhibitors Versus Chemotherapy in EGFR-Mutant Lung Cancer: A Meta-Analysis.

Sources

Safety & Regulatory Compliance

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